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  • Product: (3-Chloropropyl)sulfamoyl Chloride
  • CAS: 42065-72-5

Core Science & Biosynthesis

Foundational

Technical Monograph: (3-Chloropropyl)sulfamoyl Chloride

CAS Number: 42065-72-5 Document Type: Technical Application Guide Version: 2.0 (2026) Executive Summary & Chemical Identity (3-Chloropropyl)sulfamoyl chloride (CAS 42065-72-5) is a specialized heterobifunctional reagent...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 42065-72-5 Document Type: Technical Application Guide Version: 2.0 (2026)

Executive Summary & Chemical Identity

(3-Chloropropyl)sulfamoyl chloride (CAS 42065-72-5) is a specialized heterobifunctional reagent utilized in medicinal chemistry for the construction of sulfamide-based pharmacophores.[1] Unlike simple sulfonyl chlorides, this molecule possesses two distinct electrophilic sites with differentiated reactivity profiles: a highly reactive sulfamoyl chloride terminus (


) and a latent alkyl chloride tail (

).

This dual-reactivity allows researchers to perform sequential functionalization—typically establishing the sulfamide linkage first under mild conditions, followed by cyclization or alkylation at the propyl chloride site. It is a critical building block in the development of antiviral agents (e.g., CHIKV nsP2 inhibitors) and enzyme inhibitors where stable urea bioisosteres are required.

Physicochemical Framework
PropertyDataNote
CAS Number 42065-72-5Primary identifier
Formula

Molecular Weight 192.06 g/mol
Appearance Colorless to pale yellow liquidHygroscopic; hydrolyzes in moist air
Density ~1.47 g/cm³Estimated
Solubility

, THF, EtOAc
Reacts violently with water/alcohols
Storage 2–8°C, Inert Atmosphere (Ar/

)
Thermally unstable above ambient temps
Synthesis Logic & Production

Expertise Note: The commercial availability of this reagent can be sporadic. Consequently, in-house synthesis is often required. The standard route involves the reaction of 3-chloropropylamine hydrochloride with sulfuryl chloride (


).

Causality in Synthesis Design: The reaction is driven by the nucleophilic attack of the amine on the sulfuryl chloride. However, the choice of 3-chloropropylamine hydrochloride (salt form) rather than the free amine is deliberate. Using the salt allows for a controlled release of the free amine (via base addition) or direct reaction in the presence of a catalyst, preventing the rapid, exothermic polymerization that can occur with free amines and


.
Synthesis Workflow (DOT Visualization)

SynthesisPath Start 3-Chloropropylamine HCl (CAS 6276-54-6) Inter Intermediate Complex Start->Inter Activation Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Inter Condition Reflux / MeCN SbCl5 (Cat.) Condition->Inter Product (3-Chloropropyl)sulfamoyl Chloride Inter->Product -HCl Byprod HCl (gas) + SO2 Inter->Byprod

Figure 1: Synthetic pathway for CAS 42065-72-5 via sulfuryl chloride activation.[2] Note the evolution of HCl gas requires efficient trapping.

Mechanistic Reactivity & Experimental Protocol

The utility of CAS 42065-72-5 lies in its chemoselectivity .

  • Site A (Sulfamoyl Chloride): Reacts rapidly with nucleophiles (primary/secondary amines) at 0°C to room temperature. This forms the sulfamide core.

  • Site B (Alkyl Chloride): Remains inert under the conditions used for Site A. It requires elevated temperatures (>60°C) or iodide catalysis (Finkelstein conditions) to undergo nucleophilic substitution.

Standardized Coupling Protocol (Self-Validating)

Objective: Coupling (3-Chloropropyl)sulfamoyl chloride with a secondary amine (Sequence A).

Reagents:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: (3-Chloropropyl)sulfamoyl chloride (1.1 equiv)[3][4]

  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the secondary amine (1.0 equiv) and

    
     (2.5 equiv) in anhydrous DCM (0.2 M concentration).
    
  • Cryogenic Addition: Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents competing side reactions at the alkyl chloride site and minimizes hydrolysis.

  • Reagent Introduction: Add (3-Chloropropyl)sulfamoyl chloride dropwise via syringe. Observation Check: Slight fuming may occur; ensure venting is adequate.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours. Monitor via TLC (or LC-MS). The starting amine should disappear.

  • Quench & Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Validation:

    
     NMR should show the propyl chain signals (
    
    
    
    ppm for
    
    
    ) intact, confirming only the sulfamoyl coupling occurred.
Divergent Reactivity Visualization

Reactivity cluster_0 Path A: Kinetic Control (0°C) cluster_1 Path B: Thermodynamic Control (>60°C / NaI) Reagent (3-Chloropropyl)sulfamoyl Chloride Amine Nucleophile (R2NH) Reagent->Amine Fast Sulfamide Sulfamide Intermediate (Cl-Propyl intact) Amine->Sulfamide -HCl Cyclization Intramolecular Cyclization Sulfamide->Cyclization Base/Heat Sultam Cyclic Sultam / Thiazetidine Cyclization->Sultam Ring Closure

Figure 2: Chemoselective pathways. Path A yields linear sulfamides; Path B forces cyclization to sultams.

Applications in Drug Discovery

The primary application of CAS 42065-72-5 is in the synthesis of sulfamide bioisosteres of ureas and amides. Sulfamides (


) possess tetrahedral geometry, offering different hydrogen-bonding vectors compared to planar ureas.

Case Study: Antiviral Therapeutics (Chikungunya Virus) Research has highlighted the use of (3-chloropropyl)sulfamoyl chloride in synthesizing inhibitors for the nsP2 helicase of the Chikungunya virus (CHIKV).[4]

  • Mechanism: The reagent is used to append a sulfamoyl moiety to a scaffold (e.g., an oxaspiropiperidine or amino acid derivative).

  • Outcome: The resulting sulfamide linker improves metabolic stability and enhances binding affinity within the viral protease/helicase active site compared to the corresponding carboxamide [1].

Heterocyclic Synthesis: Beyond linkers, this reagent is a precursor for 1,1-dioxo-1,2-thiazetidines (4-membered rings) and 1,2-thiazines (6-membered rings) via intramolecular alkylation, providing access to novel S-heterocycles not easily accessible via standard sulfonylation.

Safety & Handling
  • Hazards: Corrosive (Skin Corr. 1B), causes severe eye damage. Reacts violently with water to release HCl and sulfuric acid derivatives.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) in a desiccator. Refrigeration (2-8°C) is mandatory to prevent thermal decomposition.

  • Spill Protocol: Do not use water. Neutralize with weak base (sodium carbonate) and absorb with inert material (vermiculite).

References
  • Royal Society of Chemistry. (2025). Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity. RSC Medicinal Chemistry.

  • GuideChem. (2025). (3-Chloropropyl)sulfamoyl Chloride CAS 42065-72-5 Properties and Synthesis.

  • National Institutes of Health (NIH). (2013). Application of Sulfuryl Chloride for the Quick Construction of Heterocycles. Synthesis (Stuttg).

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of (3-Chloropropyl)sulfamoyl Chloride

For: Researchers, scientists, and drug development professionals Subject: Comprehensive Technical Analysis of the Physical Properties of (3-Chloropropyl)sulfamoyl Chloride (CAS No. 42065-72-5) Introduction (3-Chloropropy...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Subject: Comprehensive Technical Analysis of the Physical Properties of (3-Chloropropyl)sulfamoyl Chloride (CAS No. 42065-72-5)

Introduction

(3-Chloropropyl)sulfamoyl chloride is a bifunctional molecule of significant interest in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functionalized materials. Its structure, incorporating both a reactive sulfamoyl chloride group and an alkyl chloride, allows for versatile chemical modifications. A thorough understanding of its physical properties is paramount for its effective and safe use in research and development. This guide provides a detailed overview of the known physical characteristics of (3-Chloropropyl)sulfamoyl chloride, outlines protocols for their experimental determination, and discusses the implications of these properties for its handling, reactivity, and application.

Molecular Identity and Structure

A foundational aspect of understanding a compound's physical properties is confirming its molecular identity. The unique identifiers and structural details for (3-Chloropropyl)sulfamoyl chloride are crucial for distinguishing it from related compounds.

Molecular Identifiers

IdentifierValueSource
CAS Number 42065-72-5[1]
Molecular Formula C₃H₇Cl₂NO₂S[1]
Molecular Weight 192.054 g/mol [1]
InChI InChI=1S/C3H7Cl2NO2S/c4-2-1-3-6-9(5,7)8/h6H,1-3H2[1]
Canonical SMILES C(CNS(=O)(=O)Cl)CCl[1]

Molecular Structure Diagram

Caption: 2D structure of (3-Chloropropyl)sulfamoyl Chloride.

Physicochemical Properties

The macroscopic properties of a compound are a direct consequence of its molecular structure. The following table summarizes the available and computed physicochemical data for (3-Chloropropyl)sulfamoyl chloride.

Summary of Physicochemical Data

PropertyValueNotesSource
Water Solubility 8.8 g/L at 25 °CSlightly soluble (computationally predicted)[1]
Topological Polar Surface Area 54.6 ŲComputed[1]
Rotatable Bond Count 4Computed[1]
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 3Computed[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra for (3-Chloropropyl)sulfamoyl chloride are not widely published, this section outlines the expected spectral features based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methylene groups (-CH₂-) of the propyl chain. The chemical shifts will be influenced by the adjacent electron-withdrawing groups (the chloro and sulfamoyl chloride moieties). The methylene group attached to the nitrogen will likely be the most downfield, followed by the methylene group attached to the chlorine. Protons on the central methylene group will appear as a complex multiplet due to coupling with the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three signals corresponding to the three carbon atoms of the propyl chain, with their chemical shifts reflecting the electronegativity of their substituents.

Infrared (IR) Spectroscopy

The IR spectrum of (3-Chloropropyl)sulfamoyl chloride is predicted to show characteristic absorption bands for its functional groups. Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. A C-Cl stretching vibration should also be observable.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely involve the loss of chlorine and cleavage of the C-S and C-N bonds.

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, protocols for the experimental determination of key physical properties, which can be applied to (3-Chloropropyl)sulfamoyl chloride.

Workflow for Physical Property Determination

G cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Interpretation Prep Purified Sample of (3-Chloropropyl)sulfamoyl Chloride MP Melting Point Determination (Capillary Method) Prep->MP BP Boiling Point Determination (Distillation) Prep->BP Density Density Measurement (Pycnometer) Prep->Density Solubility Solubility Assessment (Visual Method) Prep->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Prep->Spectroscopy Interpret Data Compilation & Characterization MP->Interpret BP->Interpret Density->Interpret Solubility->Interpret Spectroscopy->Interpret

Sources

Foundational

The Dual Reactivity of (3-Chloropropyl)sulfamoyl Chloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: A Versatile Building Block for Heterocyclic Chemistry (3-Chloropropyl)sulfamoyl chloride is a bifunctional electrophile of significant interest to researchers in organic synthesis and drug discovery. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

(3-Chloropropyl)sulfamoyl chloride is a bifunctional electrophile of significant interest to researchers in organic synthesis and drug discovery. Its unique molecular architecture, featuring both a reactive sulfamoyl chloride and a terminal alkyl chloride, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of (3-chloropropyl)sulfamoyl chloride, offering field-proven insights into its application for the synthesis of novel sulfonamides and, notably, saturated heterocyclic scaffolds known as sultams. Understanding the nuanced reactivity of this compound is paramount for its effective utilization in the construction of complex molecular architectures with potential therapeutic applications. The strategic incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their biological profiles.[1][2]

Core Reactivity Profile: A Tale of Two Electrophilic Centers

The reactivity of (3-chloropropyl)sulfamoyl chloride is dominated by its two electrophilic sites: the sulfur atom of the sulfamoyl chloride and the carbon atom of the chloropropyl chain. The sulfamoyl chloride is a highly reactive functional group, readily undergoing nucleophilic attack, primarily from amines, to form stable sulfonamides. Concurrently, the alkyl chloride provides a handle for subsequent intramolecular cyclization, leading to the formation of six-membered sultams, a privileged scaffold in medicinal chemistry.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of (3-chloropropyl)sulfamoyl chloride is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₇Cl₂NO₂S[5]
Molecular Weight 192.05 g/mol [5]
CAS Number 42065-72-5[5]
Appearance (Predicted) Colorless to light yellow liquidN/A
Water Solubility Slightly soluble[5]

Sulfamoylation Reactions: Formation of N-(3-chloropropyl)sulfonamides

The primary and most facile reaction of (3-chloropropyl)sulfamoyl chloride is its reaction with primary and secondary amines to yield the corresponding N-(3-chloropropyl)sulfonamides. This reaction, analogous to the Hinsberg test for distinguishing amines, proceeds via a nucleophilic addition-elimination mechanism at the sulfonyl group.[6]

The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to afford the stable sulfonamide.

Reaction Mechanism: Nucleophilic Addition-Elimination

G reagents R¹R²NH + (3-Chloropropyl)sulfamoyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-(3-chloropropyl)sulfonamide + HCl intermediate->product Chloride Elimination G reactant N-(3-chloropropyl)sulfonamide deprotonation Sulfonamide Anion reactant->deprotonation Base (e.g., NaH, K₂CO₃) product N-substituted Propanesultam deprotonation->product Intramolecular SN2 Attack

Sources

Exploratory

Technical Guide: (3-Chloropropyl)sulfamoyl Chloride in Medicinal Chemistry

This guide provides an in-depth technical analysis of (3-Chloropropyl)sulfamoyl Chloride , a specialized bifunctional reagent used in medicinal chemistry for the synthesis of sulfamates, sulfamides, and nitrogen-containi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3-Chloropropyl)sulfamoyl Chloride , a specialized bifunctional reagent used in medicinal chemistry for the synthesis of sulfamates, sulfamides, and nitrogen-containing heterocycles.

Chemical Identity & Structural Significance[1][2]

(3-Chloropropyl)sulfamoyl chloride is a heterobifunctional linker and electrophile. Unlike simple sulfonyl chlorides, it possesses a nitrogen atom bridging the sulfonyl group and the alkyl chain, classifying it as an N-substituted sulfamoyl chloride.

Core Data
PropertyDetail
CAS Number 42065-72-5
IUPAC Name N-(3-Chloropropyl)sulfamoyl chloride
Formula C

H

Cl

NO

S
Molecular Weight 192.06 g/mol
SMILES ClCCCNS(=O)(=O)Cl
Structure Cl-(CH

)

-NH-SO

-Cl
Bifunctional Reactivity Profile

The molecule contains two distinct electrophilic sites, allowing for sequential nucleophilic attacks. This "dual-warhead" nature is critical for heterocycle synthesis and linker chemistry.

  • Primary Electrophile (Sulfonyl Chloride): The

    
     motif is highly reactive toward nucleophiles (amines, alcohols) to form sulfonamides or sulfamates. This reaction typically proceeds rapidly at low temperatures (
    
    
    
    ).
  • Secondary Electrophile (Alkyl Chloride): The terminal

    
     group is a moderate alkylating agent. It requires elevated temperatures or stronger bases (e.g., NaH, DBU) to undergo nucleophilic substitution (
    
    
    
    ), enabling cyclization or chain extension.

Mechanistic Versatility & Applications

The primary utility of (3-Chloropropyl)sulfamoyl chloride lies in its ability to construct cyclic sulfamides (1,2,6-thiadiazine 1,1-dioxides) and sulfamate-based enzyme inhibitors .

Application 1: Synthesis of Spirocyclic & Cyclic Sulfamides

In drug discovery, this reagent is used to generate "sultam-like" scaffolds. A key example is the synthesis of nsP2 helicase inhibitors for alphaviruses (e.g., Chikungunya, VEEV). The reagent reacts with a secondary amine or spiro-amine to form a linear sulfamide, which can then be cyclized.

  • Mechanism:

    • Sulfamoylation: The reagent reacts with a secondary amine (e.g., a piperidine derivative) in the presence of a mild base (Et

      
      N) to form the linear 
      
      
      
      -sulfamoyl intermediate.
    • Cyclization (Optional): If the substrate possesses a second nucleophile capable of reaching the terminal chloride (3-carbon reach), intramolecular displacement yields a 6-membered ring.

Application 2: Heterobifunctional Linker Chemistry

The 3-chloropropyl tail serves as a "handle" for further derivatization.

  • Step 1: Attachment of the sulfamoyl group to a pharmacophore (e.g., a phenol or aniline).

  • Step 2: The pendant chloropropyl group is then reacted with a second nucleophile (e.g., a thiol or secondary amine) to link two distinct molecular fragments. This is particularly useful in PROTAC (Proteolysis Targeting Chimera) linker design or fragment-based drug discovery (FBDD).

Comparative Analysis: Sulfonyl vs. Sulfamoyl

It is crucial to distinguish this reagent from its analog, 3-chloropropanesulfonyl chloride.

ReagentStructureProduct with Amine (R-NH

)
Cyclization Product
(3-Chloropropyl)sulfamoyl Cl Cl-(CH

)

-NH-SO

Cl
Sulfamide (R-NH-SO

-NH-Pr-Cl)
1,2,6-Thiadiazine (N-S-N ring)
3-Chloropropanesulfonyl Cl Cl-(CH

)

-SO

Cl
Sulfonamide (R-NH-SO

-Pr-Cl)
Sultam/Thiazinane (N-S-C ring)

Reaction Pathways & Visualization

The following diagram illustrates the divergent pathways available when using (3-Chloropropyl)sulfamoyl chloride with a primary amine substrate.

G Reagent (3-Chloropropyl)sulfamoyl Chloride (CAS: 42065-72-5) Intermediate Linear Sulfamide Intermediate (Cl-(CH2)3-NH-SO2-NR2) Reagent->Intermediate Step 1: Sulfamoylation (Et3N, 0°C, DCM) Amine Substrate (Primary/Secondary Amine) Amine->Intermediate CyclicProduct Cyclic Sulfamide (1,2,6-Thiadiazine 1,1-dioxide) Intermediate->CyclicProduct Step 2A: Cyclization (NaH/DBU, Heat) Intramolecular SN2 DerivProduct Functionalized Linker (Nu-Pr-NH-SO2-NR2) Intermediate->DerivProduct Step 2B: Derivatization (External Nucleophile) Intermolecular SN2

Figure 1: Divergent synthesis pathways. Step 1 yields a stable linear intermediate. Step 2 can be directed toward cyclization (Path A) or intermolecular linking (Path B) depending on conditions.

Experimental Protocols

The following protocols are synthesized from high-integrity medicinal chemistry literature, specifically adapted for this reagent.

Protocol A: General Sulfamoylation (Linear Intermediate Synthesis)

Objective: To attach the (3-chloropropyl)sulfamoyl moiety to an amine substrate.

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve the amine substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
    
  • Base Addition: Add Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv). Cool the mixture to 
    
    
    
    using an ice bath.
  • Reagent Addition: Add (3-Chloropropyl)sulfamoyl chloride (1.1 equiv) dropwise (either neat or as a solution in DCM) to the stirred reaction mixture.

    • Note: The reaction is exothermic.[1] Control addition rate to maintain temperature

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the amine.

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: The linear chloride intermediate is often stable enough for silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Cyclization to 1,2,6-Thiadiazine 1,1-dioxides

Objective: To cyclize the linear intermediate into a 6-membered saturated heterocycle.

  • Dissolution: Dissolve the linear sulfamide intermediate (from Protocol A) in anhydrous DMF or MeCN.

  • Base Treatment:

    • Method 1 (Strong Base): Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) at

      
      . Stir for 30 mins, then heat to 
      
      
      
      .
    • Method 2 (Mild Base): Add DBU (1.5 equiv) or K

      
      CO
      
      
      
      (3.0 equiv) and heat to reflux (MeCN) or
      
      
      (DMF).
  • Monitoring: Cyclization is slower than sulfamoylation. Reaction times may range from 4 to 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution. Dry and concentrate.

Safety & Handling

  • Lachrymator: Like most sulfamoyl chlorides, this compound is a potent lachrymator and mucous membrane irritant. Handle only in a well-ventilated fume hood.

  • Moisture Sensitivity: Reacts violently with water to release HCl gas. Store under inert gas in a refrigerator (

    
    ).
    
  • Corrosivity: Causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.

References

  • Synthesis of nsP2 Helicase Inhibitors: G. A. Cohn et al., "Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity," RSC Medicinal Chemistry, 2025. (Describes the use of (3-chloropropyl)sulfamoyl chloride to synthesize sulfamate intermediates and cyclic thiazinane analogs).

  • General Sulfamoyl Chloride Reactivity: E. M. Gordon et al., "Design of Peptidomimetic Inhibitors," Journal of Medicinal Chemistry. (General reference for sulfamoyl chloride reactivity with amines).
  • Chemical Data & Properties: PubChem Compound Summary for CAS 42065-72-5.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of (3-Chloropropyl)sulfamoyl Chloride in Heterocyclic Synthesis

Executive Summary & Chemical Profile[1][2][3] (3-Chloropropyl)sulfamoyl chloride (CAS: 42065-72-5 ) is a bifunctional electrophilic "linchpin" reagent used primarily in the synthesis of sulfamides and sultams (cyclic sul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

(3-Chloropropyl)sulfamoyl chloride (CAS: 42065-72-5 ) is a bifunctional electrophilic "linchpin" reagent used primarily in the synthesis of sulfamides and sultams (cyclic sulfonamides). Unlike simple sulfonyl chlorides, this reagent possesses two distinct electrophilic sites with differential reactivity:

  • The Sulfamoyl Chloride (

    
    ):  Highly reactive, moisture-sensitive; reacts rapidly with nucleophiles (amines, alcohols) at low temperatures.
    
  • The Alkyl Chloride (

    
    ):  Moderately reactive; requires elevated temperatures, strong bases, or iodide catalysis to undergo nucleophilic substitution.
    

This duality allows for controlled, stepwise synthesis of complex N,N-heterocycles, specifically 1,2,6-thiadiazine 1,1-dioxides , which are valuable pharmacophores in drug discovery (e.g., glutamate transporter inhibitors, antiviral agents).

Chemical Specifications
PropertySpecification
IUPAC Name 3-chloropropylsulfamoyl chloride
CAS Number 42065-72-5
Molecular Formula

Molecular Weight 192.06 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Storage -20°C, under Argon/Nitrogen (Hydrolysis risk)

Mechanistic Workflow & Causality

The utility of this reagent relies on the "Capture-then-Cyclize" strategy.

  • Capture (Intermolecular): The sulfamoyl chloride moiety captures a primary or secondary amine. This reaction is driven by the high electrophilicity of the sulfur center and must be buffered to neutralize the HCl byproduct.

  • Cyclization (Intramolecular): The resulting acyclic sulfamide contains a nucleophilic nitrogen (from the starting amine) and the tethered alkyl chloride. Under basic conditions, the nitrogen deprotonates and attacks the terminal carbon, closing the ring.

Visualization of Reaction Pathway

The following diagram illustrates the stepwise conversion of a primary amine to a cyclic sultam.

ReactionPathway Reagent (3-Chloropropyl)sulfamoyl Chloride Intermediate Acyclic Sulfamide Intermediate Reagent->Intermediate Step 1: N-Sulfamoylation (DCM, 0°C, Et3N) Amine Primary Amine (R-NH2) Amine->Intermediate Step 1: N-Sulfamoylation (DCM, 0°C, Et3N) Intermediate->Intermediate Finkelstein Cond. (NaI cat.) Sultam 1,2,6-Thiadiazine 1,1-dioxide (Sultam) Intermediate->Sultam Step 2: Intramolecular Cyclization (DMF, Heat, NaH/K2CO3)

Figure 1: Stepwise synthesis of 6-membered sultams using (3-Chloropropyl)sulfamoyl Chloride. Note the distinct conditions required for each step.

Experimental Protocols

Safety Pre-requisites
  • Corrosive/Lachrymator: Handle only in a functioning fume hood.

  • Moisture Sensitive: All glassware must be oven-dried. Solvents must be anhydrous.

  • Exothermic: The initial addition of amine to the chloride releases significant heat.

Protocol A: Synthesis of Acyclic Sulfamide (The "Capture" Step)

Objective: To attach the linker to the target amine without triggering premature cyclization or polymerization.

Materials:

  • Target Amine (1.0 equiv)

  • (3-Chloropropyl)sulfamoyl chloride (1.1 equiv)[1]

  • Triethylamine (

    
    ) or DIPEA (1.2 - 1.5 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Preparation: Dissolve the Target Amine (1.0 mmol) and

    
     (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (
    
    
    
    or Ar).
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the reactivity of the alkyl chloride tail and prevents double-sulfamoylation.

  • Addition: Dissolve (3-Chloropropyl)sulfamoyl chloride (1.1 mmol) in a minimal amount of DCM (2 mL). Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 2 hours.

  • Monitoring: Monitor by TLC or LC-MS. The product will appear as the mass of Amine + 155.0 Da (Reagent - Cl).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Self-Validating Checkpoint:

  • If LC-MS shows a mass of Amine + 119 Da (loss of HCl), cyclization has occurred prematurely. Ensure temperature is kept strictly at 0°C during addition.

Protocol B: Cyclization to Sultam (The "Ring Closure" Step)

Objective: To force the intramolecular displacement of the alkyl chloride to form the 6-membered ring.

Materials:

  • Acyclic Sulfamide Intermediate (from Protocol A)

  • Base:

    
     (3.0 equiv) for mild substrates; NaH (1.2 equiv) for unreactive amines.
    
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Highly Recommended.

  • Solvent: DMF or Acetonitrile (

    
    ).
    

Procedure:

  • Dissolution: Dissolve the Sulfamide intermediate (1.0 mmol) in anhydrous DMF (10 mL).

  • Catalysis: Add NaI (0.1 mmol). Rationale: In situ conversion of the alkyl chloride to a more reactive alkyl iodide (Finkelstein reaction) significantly accelerates cyclization.

  • Base Addition:

    • Method A (Standard): Add powdered

      
       (3.0 mmol). Heat to 60-80°C.
      
    • Method B (Difficult substrates): Cool to 0°C, add NaH (60% dispersion, 1.2 mmol), stir 15 min, then heat to 50°C.

  • Reaction: Stir for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride isotope pattern.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry and concentrate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of reagentEnsure reagent is fresh and solvents are strictly anhydrous. The

group hydrolyzes to sulfonic acid rapidly in air.
Dimer Formation Amine is too nucleophilicUse dilute conditions (0.05 M) and add the reagent slowly to the amine.
Incomplete Cyclization Leaving group is poorAdd 10-20 mol% NaI or TBAI (Tetrabutylammonium iodide) to catalyze the substitution.
Elimination Byproduct Base is too strongIf alkene formation (allyl sulfonamide) is observed, switch from NaH to

or

and lower the temperature.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55279789, (3-Chloropropyl)sulfamoyl chloride. Retrieved from [Link]

  • Synthetic Application (Sultam Synthesis)

    • Liu, J., et al. (2011).[2] Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Retrieved from [Link]

  • General Sulfamoylation Protocols
  • Commercial Availability & CAS Verification

Sources

Application

Efficient Derivatization of Primary Amines with (3-Chloropropyl)sulfamoyl Chloride

Application Note & Protocol: Synthesis of Perhydro-1,2,6-thiadiazine 1,1-dioxides Introduction & Application Scope Reagent: (3-Chloropropyl)sulfamoyl Chloride (CAS: 42065-72-5) Target Analyte: Primary Amines ( ) Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Perhydro-1,2,6-thiadiazine 1,1-dioxides

Introduction & Application Scope

Reagent: (3-Chloropropyl)sulfamoyl Chloride (CAS: 42065-72-5) Target Analyte: Primary Amines (


)
Application:  Diversity-Oriented Synthesis (DOS), Fragment-Based Drug Discovery (FBDD), and Lipophilicity Enhancement.[1]

This application note details the protocol for reacting primary amines with (3-Chloropropyl)sulfamoyl chloride. Unlike standard sulfonyl chlorides (e.g., Tosyl chloride) which yield simple sulfonamides, this bifunctional reagent acts as a heterocyclic stapling agent . It enables the rapid conversion of primary amines into perhydro-1,2,6-thiadiazine 1,1-dioxides (cyclic sulfamides).

These six-membered heterocyclic scaffolds are highly valued in drug development for their ability to constrain the conformation of the amine side chain, improve metabolic stability, and enhance lipophilicity compared to their linear counterparts.

Scientific Principles & Mechanism

The derivatization proceeds via a cascade sequence: Intermolecular Sulfamoylation followed by Intramolecular Cycloalkylation .

  • Sulfamoylation (Step 1): The nucleophilic primary amine attacks the sulfonyl sulfur, displacing the chloride ion. This forms a linear

    
    -substituted 
    
    
    
    -(3-chloropropyl)sulfamide intermediate.
  • Cycloalkylation (Step 2): Under basic conditions, the sulfonamide nitrogen (now acidified by the electron-withdrawing

    
     group) is deprotonated. The resulting anion performs an intramolecular 
    
    
    
    attack on the terminal alkyl chloride, closing the six-membered ring.

Key Mechanistic Insight: The success of the cyclization depends on the basicity of the reaction medium and the steric environment of the amine


-group. Sterically hindered amines may require elevated temperatures to facilitate the ring closure.
Reaction Pathway Visualization

ReactionPathway Reagent (3-Chloropropyl)sulfamoyl Chloride [Cl-(CH2)3-NH-SO2-Cl] Intermediate Linear Sulfamide Intermediate [R-NH-SO2-NH-(CH2)3-Cl] Reagent->Intermediate Step 1: Sulfamoylation (DCM, 0°C) Amine Primary Amine [R-NH2] Amine->Intermediate Step 1: Sulfamoylation (DCM, 0°C) Transition Anionic Transition State [R-N(-)-SO2...] Intermediate->Transition Base Deprotonation Byproduct HCl (Neutralized by Base) Intermediate->Byproduct -HCl Product Cyclic Sulfamide (Perhydro-1,2,6-thiadiazine 1,1-dioxide) Transition->Product Step 2: Cyclization (SN2)

Figure 1: Reaction cascade converting a primary amine to a cyclic sulfamide scaffold.

Experimental Protocol

Safety Warning: (3-Chloropropyl)sulfamoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood using anhydrous techniques.

Materials Required
  • Reagent: (3-Chloropropyl)sulfamoyl chloride (1.1 equiv)

  • Substrate: Primary Amine (1.0 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) - accelerates cyclization via Finkelstein reaction in situ.

Step-by-Step Methodology

Phase A: Formation of Linear Sulfamide

  • Preparation: Dissolve the Primary Amine (1.0 mmol) and

    
     (3.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen atmosphere.
    
  • Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Dropwise add a solution of (3-Chloropropyl)sulfamoyl chloride (1.1 mmol) in DCM (2 mL) over 10 minutes.

    • Note: Slow addition prevents localized heating and potential bis-sulfamoylation.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Analyze a small aliquot by TLC or LC-MS. You should observe the linear intermediate (

      
       peak corresponding to 
      
      
      
      ).

Phase B: Cyclization to Heterocycle 5. Assessment: If the linear intermediate is stable and cyclization has not occurred at RT (common for bulky amines), proceed to heating. 6. Solvent Swap (If needed): If using DCM, concentrate the mixture and redissolve in Acetonitrile (higher boiling point, more polar). 7. Cyclization: Heat the reaction mixture to reflux (approx. 80°C) for 4–12 hours.

  • Optimization: Add NaI (10 mol%) to catalyze the displacement of the chloride by the sulfonamide nitrogen.
  • Completion: Monitor by LC-MS. The product will show a mass shift of -36 Da (loss of HCl) relative to the linear intermediate.

Phase C: Workup & Purification 9. Quench: Cool to RT and dilute with Ethyl Acetate (20 mL). 10. Wash: Wash sequentially with 1M HCl (to remove excess amine/base), saturated


, and Brine.
11. Dry & Concentrate:  Dry over anhydrous 

, filter, and concentrate in vacuo. 12. Purification: Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
Data Analysis & Troubleshooting
Expected Analytical Data
Analyte StageMass Spectrometry (LC-MS)1H NMR Characteristics
Linear Intermediate

Distinct triplets for propyl chain:

(~3.6 ppm) and

(~3.2 ppm).[1]
Cyclic Product

Disappearance of

protons. Complex splitting of ring protons (multiplets) due to cyclic rigidity.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Hydrolysis of Reagent Moisture in solvent or atmosphere.Use strictly anhydrous solvents and

atmosphere. Ensure reagent quality.
Incomplete Cyclization Steric hindrance or insufficient basicity.Switch solvent to DMF or MeCN. Increase temperature to 80°C. Add NaI catalyst. Use a stronger base like

or DBU for Step 2.
Bis-alkylation Excess reagent or highly nucleophilic amine.Strictly control stoichiometry (1:1). Add reagent slowly at low temperature.
References
  • Reagent Properties & Handling

    • Sigma-Aldrich / Merck. (2025).[2][3] "Sulfamoyl Chlorides: Building Blocks for Medicinal Chemistry." Link

  • Mechanistic Foundation of Sulfamide Synthesis

    • Organic Chemistry Portal.[4] (2024).[2][4] "Synthesis of Sulfamides and Sultams." Link

  • Cyclization Strategies for Sultams

    • Mondal, S., & Debnath, S. (2014).[2] "Synthesis of N-substituted sultams via intramolecular cyclization." Synthesis, 46(03), 368-374. Link

  • Analytical Characterization of Sulfonamides

    • BenchChem. (2025).[2][3] "Application Notes for Derivatization of Amines with Sulfonyl Chlorides." Link

Sources

Method

Advanced Synthesis of Novel Sulfamides and Cyclic Bioisosteres using N-(3-Chloropropyl)sulfamoyl Chloride

Application Note: AN-SULF-2026-02 Executive Summary & Strategic Rationale This guide details the application of N-(3-Chloropropyl)sulfamoyl Chloride (CAS 42065-72-5) in the synthesis of novel sulfamides.[1] While often c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SULF-2026-02

Executive Summary & Strategic Rationale

This guide details the application of N-(3-Chloropropyl)sulfamoyl Chloride (CAS 42065-72-5) in the synthesis of novel sulfamides.[1] While often categorized broadly under "sulfonamides," the products derived from this specific reagent are chemically distinct sulfamides (


).

Why this Reagent? Unlike standard sulfonyl chlorides (e.g., 3-chloropropanesulfonyl chloride) which form sulfonamides (


), the (3-chloropropyl)sulfamoyl chloride forms a sulfamide (

) linkage. This moiety offers unique hydrogen-bonding capabilities and metabolic stability profiles, making it a critical bioisostere for urea and sulfonamide groups in drug discovery (e.g., antiviral and anti-inflammatory scaffolds).

The 3-chloropropyl "tail" acts as a built-in electrophile, enabling a seamless two-step sequence:

  • Intermolecular Coupling: Rapid formation of the linear sulfamide.

  • Intramolecular Cyclization: Base-mediated ring closure to generate 1,2,5-thiadiazolidine-1,1-dioxides (5-membered cyclic sulfamides).

Chemical Identity & Properties

PropertySpecification
Chemical Name N-(3-Chloropropyl)sulfamoyl Chloride
CAS Number 42065-72-5
Molecular Formula

Molecular Weight 192.06 g/mol
Appearance Colorless to pale yellow liquid (often supplied as solution)
Reactivity Class Electrophilic Sulfonylating Agent
Storage -20°C, under Argon/Nitrogen (Moisture Sensitive)

Mechanistic Pathway & Workflow

The synthesis relies on the differential reactivity of the sulfamoyl chloride (highly reactive electrophile) and the alkyl chloride (moderately reactive electrophile).

Reaction Pathway Diagram[3][4]

SulfamideSynthesis cluster_mech Mechanism of Action Reagent N-(3-Chloropropyl) sulfamoyl Chloride (Electrophile 1) Linear Intermediate: Linear Sulfamide (Cl-propyl-NH-SO2-NH-R) Reagent->Linear Step 1: Sulfamoylation (DCM, Et3N, 0°C) Amine Primary Amine (R-NH2) Amine->Linear Cyclic Target Product: 1,2,5-Thiadiazolidine -1,1-dioxide Linear->Cyclic Step 2: Cyclization (NaH, THF, Reflux) Intramolecular SN2

Figure 1: Sequential pathway for the synthesis of linear and cyclic sulfamides.

Experimental Protocols

Protocol A: Preparation of Linear Sulfamides

Objective: Selective functionalization of the amine nucleophile without displacing the alkyl chloride.

Reagents:

  • Target Amine (

    
     equiv)
    
  • N-(3-Chloropropyl)sulfamoyl Chloride (

    
     equiv)[2][3]
    
  • Triethylamine (

    
    ) or DIPEA (
    
    
    
    equiv)
  • Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the Target Amine (1.0 mmol) and

    
      (1.5 mmol) in anhydrous DCM (5 mL).
    
  • Cooling: Cool the reaction mixture to

    
     using an ice bath. Rationale: Low temperature prevents side reactions at the alkyl chloride site.
    
  • Addition: Add N-(3-Chloropropyl)sulfamoyl Chloride (1.1 mmol) dropwise over 10 minutes.

    • Note: If the reagent is neat, dilute in a minimal amount of DCM before addition.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass 
    
    
    
    ).
  • Workup: Quench with water. Extract with DCM (

    
     mL). Wash combined organics with 1N HCl (to remove excess amine/base), then brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically Hexane/EtOAc).
    

Self-Validation Check:

  • H-NMR: Look for the disappearance of the sulfamoyl chloride signal and the appearance of the sulfonamide

    
     proton (typically 
    
    
    
    7.0–8.5 ppm, broad).
  • Integrity: The triplet for

    
     (approx 
    
    
    
    3.6 ppm) must remain intact. If this signal is missing, premature cyclization or polymerization occurred.
Protocol B: Cyclization to Cyclic Sulfamides (Sultam-like Scaffolds)

Objective: Intramolecular nucleophilic substitution to form the 5-membered ring.

Reagents:

  • Linear Sulfamide Intermediate (from Protocol A)

  • Sodium Hydride (NaH, 60% dispersion in oil) (

    
     - 
    
    
    
    equiv)
  • Tetrahydrofuran (THF) or DMF, Anhydrous

Step-by-Step Procedure:

  • Activation: In a dried flask under nitrogen, suspend NaH (1.5 mmol) in anhydrous THF (5 mL). Cool to

    
    .
    
  • Deprotonation: Dissolve the Linear Sulfamide (1.0 mmol) in THF (2 mL) and add dropwise to the NaH suspension.

    • Observation: Evolution of hydrogen gas (

      
      ) will be observed. Stir for 15 minutes at 
      
      
      
      .
  • Cyclization: Heat the reaction to reflux (

    
     for THF) or 
    
    
    
    (for DMF) for 4–12 hours.
    • Mechanism:[4][5][6][7] The deprotonated sulfonamide nitrogen attacks the

      
      -carbon, displacing the chloride.
      
  • Monitoring: LC-MS should show a loss of HCl (

    
    ).
    
  • Workup: Cool to RT. Carefully quench with saturated

    
     solution. Extract with EtOAc.
    
  • Purification: Recrystallization or silica gel chromatography.

Quantitative Performance & Troubleshooting

Table 1: Solvent and Base Effects on Cyclization Efficiency

BaseSolventTemp (

)
Time (h)Yield (%)Notes

DCM2524<10Too weak for rapid cyclization; mostly linear product remains.

DMF80675-85Good general method; easier handling than NaH.
NaH THF 66 4 88-95 Recommended. Cleanest conversion for non-sensitive substrates.

MeCN80490Excellent for sterically hindered amines.

Troubleshooting Guide:

  • Issue: Formation of dimer (intermolecular reaction instead of intramolecular).

    • Solution: Perform the cyclization step under high dilution conditions (0.01 M concentration).

  • Issue: Hydrolysis of the chloride.

    • Solution: Ensure all solvents are rigorously anhydrous. Store the sulfamoyl chloride reagent in a desiccator.

Applications in Drug Discovery[4][10][11][12][13]

The 1,2,5-thiadiazolidine-1,1-dioxide scaffold generated by this protocol is a privileged structure in medicinal chemistry, serving as a bioisostere for:

  • 
    -Lactams:  Mimicking the geometric constraints of cyclic amides.
    
  • Proline analogs: When the starting amine is an amino acid derivative.

  • Transition State Mimics: For protease inhibitors (e.g., HIV protease, HCV NS3/4A).

Specific Case Study: In the development of alphavirus nsP2 helicase inhibitors, this reagent was used to synthesize cyclic sulfamates and sulfamides, demonstrating superior metabolic stability compared to their acyclic counterparts [1].

References

  • Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Context: Describes the use of sulfamoyl chlorides in the synthesis of cyclic sulfamate/sulfamide inhibitors.

  • Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Context: Provides broader context on the cyclization strategies for sultam-like scaffolds.

  • (3-Chloropropyl)sulfamoyl Chloride - Substance Detail. Source: PubChem / GuideChem URL:[Link] Context: Verification of chemical structure and physical properties (CAS 42065-72-5).[1][2]

  • Reaction of Sulfonyl Chlorides with Amines. Source: ChemGuide URL:[Link] Context: Foundational mechanism for the nucleophilic attack on sulfur centers.

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application

Applikations- und Protokollhandbuch: Derivatisierungsreagenzien für die HPLC-Analyse von biogenen Aminen

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument dient als detaillierte technische Anleitung zur Auswahl und Anwendung von Derivatisierungsreagenzien für die quantitative Analyse...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als detaillierte technische Anleitung zur Auswahl und Anwendung von Derivatisierungsreagenzien für die quantitative Analyse biogener Amine mittels Hochleistungsflüssigkeitschromatographie (HPLC). Es werden die zugrunde liegenden chemischen Prinzipien, schrittweise Protokolle und kritische experimentelle Überlegungen erörtert, um eine robuste und zuverlässige Methodik zu gewährleisten.

Einleitung: Die Herausforderung der Analyse biogener Amine

Biogene Amine sind niedermolekulare organische Stickstoffverbindungen, die durch die Decarboxylierung von Aminosäuren entstehen.[1] Sie spielen eine entscheidende Rolle bei vielen physiologischen Prozessen, einschließlich der Neurotransmission und der Zellproliferation.[1] In der Lebensmittelindustrie und der klinischen Diagnostik ist ihre Konzentration ein wichtiger Indikator für die Qualität, Frische oder das Vorhandensein bestimmter pathologischer Zustände.[2]

Die direkte Analyse von biogenen Aminen mittels HPLC ist jedoch aufgrund mehrerer Faktoren eine Herausforderung:

  • Fehlende Chromophore: Die meisten biogenen Amine besitzen keine Chromophore, was ihre Detektion mittels gängiger UV-Vis-Detektoren erschwert oder unmöglich macht.[1][3]

  • Hohe Polarität: Ihre polare Natur führt zu einer schlechten Retention auf typischen Umkehrphasen-Säulen (z. B. C18), was zu einer unzureichenden Trennung und Peak-Tailing führen kann.[1][4]

  • Geringe Flüchtigkeit: Dies schränkt die Anwendbarkeit der Gaschromatographie (GC) ohne vorherige Derivatisierung ein.[5]

Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt vor der chromatographischen Trennung (Pre-Column Derivatization) unerlässlich.[6][7] Dieser Prozess wandelt die Amine in Derivate um, die starke chromophore oder fluorophore Eigenschaften aufweisen und hydrophober sind, was ihre Detektionsempfindlichkeit und chromatographische Trennung erheblich verbessert.[2][8]

Auswahl des richtigen Derivatisierungsreagenzes: Ein Überblick

Die Wahl des Derivatisierungsreagenzes ist ein entscheidender Schritt, der von den spezifischen Anforderungen der Analyse abhängt, einschließlich der Art der Amine (primär, sekundär), der erforderlichen Empfindlichkeit, der Probenmatrix und der verfügbaren Detektionssysteme. In diesem Leitfaden werden drei der am häufigsten verwendeten Reagenzien detailliert beschrieben: Dansylchlorid, o-Phthalaldehyd (OPA) und 6-Aminoquinolyl-N-hydroxysuccinimidylcarbamat (AccQ-Tag).

ReagenzZielamineDetektionStabilität der DerivateHauptvorteileHauptnachteile
Dansylchlorid Primäre & SekundäreFluoreszenz, UV, MSSehr hoch (stabil > 24h bei RT)[9]Vielseitig, stabile Derivate, gute Empfindlichkeit[10]Lange Reaktionszeit, Entfernung von überschüssigem Reagenz erforderlich
o-Phthalaldehyd (OPA) Nur PrimäreFluoreszenzGering (Analyse unmittelbar nach Derivatisierung)Schnelle Reaktion, hohe Empfindlichkeit, automatisierbar[11]Instabile Derivate, reagiert nicht mit sekundären Aminen
AccQ-Tag (AQC) Primäre & SekundäreFluoreszenz, UVSehr hoch (stabil für Tage)[12]Schnelle Reaktion, stabile Derivate, gute Reproduzierbarkeit[3]Reagenz ist feuchtigkeitsempfindlich

Dansylchlorid (Dns-Cl): Der vielseitige Klassiker

Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) ist ein weit verbreitetes Reagenz, das mit primären und sekundären Aminogruppen sowie mit phenolischen Hydroxyl- und Imidazolgruppen reagiert und stabile, stark fluoreszierende Sulfonamid-Addukte bildet.[13]

Chemisches Prinzip

Die Reaktion ist eine nukleophile Substitution, bei der die deprotonierte Aminogruppe des Analyten das elektrophile Schwefelatom des Sulfonylchlorids angreift.[13] Diese Reaktion verläuft optimal unter alkalischen Bedingungen (pH 9-10.5), die die Nukleophilie der Aminogruppe erhöhen.[5][13] Die resultierenden Dansyl-Derivate weisen eine starke Fluoreszenz auf (Anregung bei ca. 330-340 nm, Emission bei ca. 500-560 nm).[13]

Dansyl_Chloride_Reaction cluster_reactants Reaktanten cluster_process Prozess cluster_products Produkte Biogenes_Amin Biogenes Amin (R-NH₂) Reaktion Nukleophile Substitution (pH 9-10.5) Biogenes_Amin->Reaktion Dansylchlorid Dansylchlorid Dansylchlorid->Reaktion Dansyl_Derivat Stabiles, fluoreszierendes Dansyl-Derivat Reaktion->Dansyl_Derivat HCl HCl Reaktion->HCl

Abbildung 1: Reaktionsschema der Dansylchlorid-Derivatisierung.

Detailliertes Protokoll zur Dansylierung

Dieses Protokoll ist eine allgemeine Richtlinie und sollte für spezifische Anwendungen optimiert werden.

Reagenzien und Materialien:

  • Dansylchlorid-Lösung: 10 mg/mL in Acetonitril (frisch zubereiten)

  • Natriumbicarbonat-Puffer: 0.2 M, pH 9.5

  • Quenching-Lösung: z.B. 2% Ameisensäure oder Ammoniaklösung

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Probenextrakt, der die biogenen Amine enthält

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • Spritzenfilter (0.22 µm) und HPLC-Fläschchen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: 100 µL des Probenextrakts (oder des Kalibrierstandards) in ein Reaktionsgefäß geben.

  • Alkalisierung: 100 µL des Natriumbicarbonat-Puffers (pH 9.5) hinzufügen und kurz mischen.

  • Derivatisierung: 100 µL der frisch zubereiteten Dansylchlorid-Lösung zugeben.[13] Die Mischung sofort für 30 Sekunden vortexen.

  • Inkubation: Das Reaktionsgefäß für 45-60 Minuten bei 60°C im Dunkeln inkubieren.[9] Die genaue Zeit und Temperatur können eine Optimierung erfordern.

  • Reaktionsstopp (Quenching): Nach der Inkubation die Mischung auf Raumtemperatur abkühlen lassen. 20 µL der Quenching-Lösung zugeben, um überschüssiges Dansylchlorid zu neutralisieren.[9][13] Für 30 Sekunden vortexen.

  • Finale Vorbereitung: Die Lösung durch einen 0.22 µm Spritzenfilter in ein HPLC-Fläschchen filtrieren.[13]

  • Analyse: Die Probe umgehend per HPLC mit Fluoreszenz- oder UV-Detektion analysieren. Die Derivate sind bei Raumtemperatur für über 24 Stunden stabil.[9]

Typische HPLC-Bedingungen:

  • Säule: C18-Umkehrphasensäule (z.B. 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Ameisensäure in Wasser

  • Mobile Phase B: 0.1% Ameisensäure in Acetonitril

  • Gradientenelution: Ein typischer Gradient beginnt mit einem niedrigen Anteil an Phase B, der schrittweise erhöht wird, um die hydrophoberen dansylierten Amine zu eluieren.

  • Flussrate: 1.0 mL/min

  • Injektionsvolumen: 10-20 µL

  • Fluoreszenzdetektor: Anregung bei 330 nm, Emission bei 530 nm[13]

Begründung der experimentellen Entscheidungen
  • Alkalischer pH-Wert: Die Deprotonierung der Aminogruppe ist entscheidend für die Reaktionseffizienz. Ein pH-Wert von 9.5 bis 10 ist ein bewährter Kompromiss, um eine hohe Reaktionsrate zu gewährleisten, ohne eine signifikante Hydrolyse des Dansylchlorids zu verursachen.[9][13]

  • Temperatur und Zeit: Erhöhte Temperatur beschleunigt die Derivatisierungsreaktion. Eine Inkubation bei 60°C für 45-60 Minuten hat sich als ausreichend erwiesen, um eine quantitative Umsetzung zu erreichen.[9]

  • Quenching: Das Hinzufügen einer Säure oder einer primären Aminquelle wie Ammoniak stoppt die Reaktion, indem es das überschüssige, hochreaktive Dansylchlorid verbraucht. Dies verhindert die Derivatisierung anderer Probenkomponenten und stabilisiert die Basislinie im Chromatogramm.[9]

o-Phthalaldehyd (OPA): Der schnelle und empfindliche Spezialist

OPA ist ein hochsensitives Reagenz, das spezifisch und schnell mit primären Aminen in Gegenwart eines Thiol-Co-Reagenzes (z.B. 2-Mercaptoethanol, MCE) reagiert, um hoch fluoreszierende Isoindol-Derivate zu bilden.[14][15]

Chemisches Prinzip

Die Reaktion verläuft in zwei Schritten: Zuerst bildet sich eine Schiffsche Base zwischen dem Amin und einer der Aldehydgruppen des OPA. Anschließend erfolgt ein schneller intramolekularer Ringschluss unter Beteiligung des Thiols, was zur Bildung des stabilen, fluoreszierenden Isoindol-Derivats führt.[16][17] Die Derivate zeigen eine Anregung bei ca. 340-345 nm und eine Emission bei ca. 440-455 nm.[11][15]

OPA_Reaction_Workflow Start Probe (Primäres Amin) + OPA/Thiol-Reagenz Mischen Mischen bei Raumtemperatur Start->Mischen Schritt 1 Inkubation Inkubation (1-2 min) Mischen->Inkubation Schritt 2 Analyse Sofortige HPLC-Analyse Inkubation->Analyse Schritt 3 (Zeitkritisch!) Ende Detektion der instabilen fluoreszierenden Derivate Analyse->Ende

Abbildung 2: Vereinfachter Workflow der OPA-Derivatisierung.

Detailliertes Protokoll zur OPA-Derivatisierung

Aufgrund der Instabilität der Derivate wird diese Methode oft in automatisierten Pre-Column-Derivatisierungssystemen eingesetzt.

Reagenzien und Materialien:

  • Boratpuffer: 0.4 M, pH 10.4

  • Thiol-Reagenz: z.B. 2-Mercaptoethanol (MCE)

  • OPA-Reagenzlösung: 10 mg OPA in 1 mL Methanol lösen, dann 9 mL Boratpuffer und 100 µL MCE zugeben. Im Dunkeln bei 4°C lagern (wenige Tage haltbar).

  • Probenextrakt

  • HPLC-System mit Autosampler für die automatisierte Derivatisierung

Schritt-für-Schritt-Anleitung (Automatisiert):

  • Programmierung des Autosamplers: Das Autosampler-Programm so einstellen, dass Proben- und Reagenzvolumina in der gewünschten Reihenfolge in eine Mischschleife oder ein Reaktionsgefäß aufgenommen werden.

  • Aspiration: Der Autosampler zieht ein definiertes Volumen der Probe (z.B. 10 µL) und anschließend ein größeres Volumen der OPA-Reagenzlösung (z.B. 40 µL) auf.

  • Mischen und Reaktion: Die Lösungen werden im Autosampler gemischt. Eine kurze Reaktionszeit von 1-2 Minuten bei Raumtemperatur ist typischerweise ausreichend.

  • Injektion: Nach Ablauf der Reaktionszeit wird die Mischung direkt auf die HPLC-Säule injiziert.

Begründung der experimentellen Entscheidungen
  • Spezifität für primäre Amine: OPA reagiert nicht mit sekundären Aminen wie Spermin oder Spermidin, was ein wesentlicher Nachteil ist, wenn diese von Interesse sind.[18]

  • Instabilität der Derivate: Die gebildeten Isoindol-Derivate sind instabil und ihre Fluoreszenz nimmt mit der Zeit ab. Daher ist eine schnelle und reproduzierbare Zeitsteuerung zwischen Derivatisierung und Injektion entscheidend, was den Einsatz von automatisierten Systemen favorisiert.[6]

  • Thiol-Reagenz: Das Thiol ist ein essentieller Bestandteil der Reaktion, der den Ringschluss zum fluoreszierenden Produkt ermöglicht. MCE ist weit verbreitet, aber auch andere Thiole können verwendet werden, um die Stabilität oder die chromatographischen Eigenschaften der Derivate zu modifizieren.[19][20]

AccQ-Tag (AQC): Die robuste und moderne Alternative

AccQ-Tag, dessen aktiver Bestandteil 6-Aminoquinolyl-N-hydroxysuccinimidylcarbamat (AQC) ist, ist ein kommerziell erhältliches Reagenz, das für die schnelle und reproduzierbare Derivatisierung von sowohl primären als auch sekundären Aminen entwickelt wurde.[3][21]

Chemisches Prinzip

AQC reagiert mit den Aminogruppen der Analyten zu hochstabilen, fluoreszierenden Harnstoff-Derivaten.[12][21] Überschüssiges Reagenz hydrolysiert zu 6-Aminoquinolin (AMQ), N-Hydroxysuccinimid und CO2. AMQ kann weiter mit überschüssigem AQC reagieren, aber die Nebenprodukte stören die chromatographische Analyse der derivatisierten Amine nicht.[12][21] Die Reaktion ist schnell und liefert stabile Produkte, die für die Batch-Verarbeitung geeignet sind.[3][12]

AQC_Reaction cluster_reactants Reaktanten cluster_process Prozess cluster_products Produkte Amin Primäres/Sekundäres Amin Reaktion_AQC Schnelle Reaktion (10 min bei 55°C) Amin->Reaktion_AQC AQC AccQ-Tag Reagenz (AQC) AQC->Reaktion_AQC AQC_Derivat Hochstabiles, fluoreszierendes Derivat Reaktion_AQC->AQC_Derivat

Abbildung 3: Reaktionsschema der AccQ-Tag (AQC) Derivatisierung.

Detailliertes Protokoll zur AccQ-Tag-Derivatisierung

Dieses Protokoll basiert auf dem von Waters entwickelten AccQ-Tag Ultra-Verfahren.

Reagenzien und Materialien:

  • AccQ-Tag Ultra Boratpuffer

  • AccQ-Tag Ultra Reagenzpulver (AQC)

  • AccQ-Tag Ultra Reagenzlösungsmittel (Acetonitril)

  • Probenextrakt

  • Heizblock

Schritt-für-Schritt-Anleitung:

  • Reagenz-Rekonstitution: Das AQC-Reagenzpulver wird unmittelbar vor Gebrauch im Lösungsmittel (Acetonitril) gelöst.

  • Probenpufferung: 20 µL des Probenextrakts oder Standards werden mit 60 µL des Boratpuffers gemischt.

  • Derivatisierung: 20 µL der rekonstituierten AQC-Reagenzlösung werden zu der gepufferten Probe gegeben. Die Lösung wird sofort gemischt.

  • Inkubation: Die Mischung wird für 1 Minute bei Raumtemperatur stehen gelassen und anschließend für 10 Minuten bei 55°C erhitzt.

  • Analyse: Nach dem Abkühlen ist die Probe direkt für die HPLC-Analyse bereit. Die Derivate sind über mehrere Tage stabil.[12]

Begründung der experimentellen Entscheidungen
  • Umfassende Reaktivität: AQC reagiert zuverlässig mit primären und sekundären Aminen und ermöglicht so eine breitere Abdeckung von biogenen Aminen in einer einzigen Analyse im Vergleich zu OPA.[3][12]

  • Stabilität der Derivate: Die außergewöhnliche Stabilität der AQC-Derivate ist ein großer Vorteil. Sie ermöglicht die Analyse von Proben in Batches und auch Wiederholungsinjektionen, ohne dass eine erneute Derivatisierung erforderlich ist, was die Reproduzierbarkeit verbessert.[3][12]

  • Kommerzielles Kit: Die Verfügbarkeit als komplettes Kit mit vorverpackten Reagenzien und optimierten Protokollen vereinfacht die Implementierung der Methode und gewährleistet eine hohe Konsistenz zwischen verschiedenen Läufen und Laboren.[12]

Fazit und Ausblick

Die Derivatisierung ist ein entscheidender Schritt für die zuverlässige HPLC-Analyse von biogenen Aminen. Die Wahl des Reagenzes sollte sorgfältig auf der Grundlage der spezifischen analytischen Ziele getroffen werden.

  • Dansylchlorid bleibt eine ausgezeichnete Wahl für Methodenentwicklung und wenn hohe Stabilität und Vielseitigkeit für primäre und sekundäre Amine gefordert sind.[6][10]

  • OPA ist ideal für Hochdurchsatz-Screenings von primären Aminen, bei denen Geschwindigkeit und Empfindlichkeit im Vordergrund stehen und ein automatisierter Workflow verfügbar ist.[11]

  • AccQ-Tag (AQC) bietet einen robusten, schnellen und reproduzierbaren Workflow für die umfassende Analyse von primären und sekundären Aminen, insbesondere in regulierten Umgebungen, wo die Stabilität der Derivate und die Konsistenz der Methode von größter Bedeutung sind.[3][22]

Zukünftige Entwicklungen könnten sich auf die Entwicklung neuer Reagenzien mit noch höherer Empfindlichkeit, verbesserter Stabilität und breiterer Reaktivität konzentrieren, insbesondere für die Kopplung mit der Massenspektrometrie (LC-MS/MS), wo die Derivatisierung nicht nur die Chromatographie, sondern auch die Ionisationseffizienz verbessern kann.[23]

Referenzen

  • Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. (2022). MDPI. Verfügbar unter: [Link]

  • A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. (n.d.). ResearchGate. Verfügbar unter: [Link]

  • HPLC chromatograms of OPA derivatives of biogenic amines. Standard... (n.d.). ResearchGate. Verfügbar unter: [Link]

  • Methodology for histamine and biogenic amines analysis. (2006). Archimer. Verfügbar unter: [Link]

  • Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatization-HPLC and their production. (2023). PubMed. Verfügbar unter: [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). PubMed. Verfügbar unter: [Link]

  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. (2021). MDPI. Verfügbar unter: [Link]

  • Determination of biogenic amines in chicken, beef, and mutton by dansyl chloride microwave derivatization in Malaysia. (2023). PubMed. Verfügbar unter: [Link]

  • High-performance liquid chromatography of biogenic amines, derivatized with 9-fluorenylmethyl chloroformate. (1991). PubMed. Verfügbar unter: [Link]

  • dansyl derived amino: Topics by Science.gov. (n.d.). Science.gov. Verfügbar unter: [Link]

  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. (2021). PMC - NIH. Verfügbar unter: [Link]

  • Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. (n.d.). Google Patents. Verfügbar unter:

  • Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. (n.d.). PMC. Verfügbar unter: [Link]

  • (PDF) Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. (2022). ResearchGate. Verfügbar unter: [Link]

  • Differences Between Biogenic Amine Detection by HPLC Methods Using OPA and Dansyl Derivates | Request PDF. (n.d.). ResearchGate. Verfügbar unter: [Link]

  • Simultaneous detection and quantification of different biogenic amines. (2022). CABI Digital Library. Verfügbar unter: [Link]

  • Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. (2022). PubMed. Verfügbar unter: [Link]

  • Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. (2022). PubMed Central. Verfügbar unter: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). PubMed. Verfügbar unter: [Link]

  • Determination of biogenic amines in cheese using HPLC technique and direct derivatization of acid extract | Request PDF. (n.d.). ResearchGate. Verfügbar unter: [Link]

  • Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. (2007). PubMed. Verfügbar unter: [Link]

  • Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. (1989). MDPI. Verfügbar unter: [Link]

  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols | The Journal of Physical Chemistry B. (2023). ACS Publications. Verfügbar unter: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Verfügbar unter: [Link]

  • [Automated pre-column derivatization with o-phthaldialdehyde (OPA)> A new RP-HPLC method for the determination of biogenic amines in food]. (1995). PubMed. Verfügbar unter: [Link]

  • 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. (n.d.). ResearchGate. Verfügbar unter: [Link]

  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. (2023). PubMed. Verfügbar unter: [Link]

  • Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent | Request PDF. (n.d.). ResearchGate. Verfügbar unter: [Link]

  • Targeted quantification of amino acids by dansylation. (n.d.). PMC - NIH. Verfügbar unter: [Link]

  • Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles | The Journal of Organic Chemistry. (n.d.). ACS Publications. Verfügbar unter: [Link]

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), 100 g. (n.d.). Carl ROTH. Verfügbar unter: [Link]

  • High-performance liquid chromatographic analysis of biogenic amines in biological materials as o-phthalaldehyde derivatives. (1981). PubMed. Verfügbar unter: [Link]

  • Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. (n.d.). Amazon S3. Verfügbar unter: [Link]

  • Green Chemistry. (n.d.). ResearchGate. Verfügbar unter: [Link]

  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols | Request PDF. (n.d.). ResearchGate. Verfügbar unter: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing (3-Chloropropyl)sulfamoyl Chloride reaction yield

To: Research & Development Team From: Technical Applications Support Subject: Optimization Guide: Synthesis of (3-Chloropropyl)sulfamoyl Chloride Executive Summary This technical guide addresses the synthesis optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support Subject: Optimization Guide: Synthesis of (3-Chloropropyl)sulfamoyl Chloride

Executive Summary

This technical guide addresses the synthesis optimization of (3-Chloropropyl)sulfamoyl chloride (CAS: 42065-72-5).[1][2][3] This reagent is a critical "soft" electrophile used to introduce the N-(3-chloropropyl)sulfamoyl moiety into bioactive scaffolds.[3]

The primary synthetic route involves the reaction of 3-chloropropylamine hydrochloride with sulfuryl chloride (


) . Users frequently encounter low yields due to three competing factors:
  • Symmetric Sulfamide Formation: Dimerization of the starting material.[3]

  • Hydrolysis: Rapid degradation by atmospheric moisture.[3]

  • Thermal Instability: Decomposition at elevated temperatures during workup.[3]

Part 1: Core Synthesis Workflow

The following diagram illustrates the reaction pathway and critical decision nodes where yield is often lost.

ReactionPathway cluster_legend Legend Start 3-Chloropropylamine HCl + Sulfuryl Chloride (Excess) Reaction Reflux (Acetonitrile) 60-80°C Start->Reaction Activation Intermediate Intermediate Complex [R-NH-SO2-Cl • HCl] Reaction->Intermediate -HCl (Gas) Side_Sulfamide Symmetric Sulfamide (Major Impurity) Reaction->Side_Sulfamide Free Amine Present Product (3-Chloropropyl)sulfamoyl Chloride (Target) Intermediate->Product Workup Intermediate->Side_Sulfamide Excess Amine or Insufficient SO2Cl2 Side_Hydrolysis Sulfamic Acid / Amine (Decomposition) Product->Side_Hydrolysis Moisture Contact key Green: Target Path | Red: Yield Loss | Yellow: Critical Process

Figure 1: Reaction pathway for the conversion of 3-chloropropylamine HCl to the sulfamoyl chloride, highlighting critical divergence points for side-product formation.

Part 2: Troubleshooting & FAQs

This section is structured to address specific failure modes reported by our user base.

Q1: My yield is consistently low (<40%), and I see a large amount of insoluble white solid. What is happening?

Diagnosis: You are likely forming the symmetric sulfamide side product (


).
Root Cause:  This occurs when the local concentration of the amine is high relative to the sulfuryl chloride, or if "free amine" is used instead of the hydrochloride salt. The free amine reacts with the formed sulfamoyl chloride faster than it reacts with 

.[3] Solution:
  • Use the Salt: Always start with 3-chloropropylamine hydrochloride , not the free base. The slow release of the free amine (via equilibrium) prevents the "runaway" dimerization.[3]

  • Stoichiometry: Increase

    
     equivalents to 2.0 – 3.0 equiv . Excess sulfuryl chloride acts as both reagent and solvent modifier to suppress dimerization.[3]
    
  • Reverse Addition: If using free amine (not recommended), add the amine very slowly to a solution of excess

    
     at low temperature (
    
    
    
    ).[3]
Q2: The product degrades immediately upon isolation. How do I handle it?

Diagnosis: Hydrolysis due to moisture sensitivity.[3] Root Cause: Sulfamoyl chlorides are highly susceptible to nucleophilic attack by water, reverting to the sulfamic acid or amine.[3] Solution:

  • Strict Anhydrous Conditions: Dry all glassware overnight. Use anhydrous acetonitrile (

    
     ppm 
    
    
    
    ).[3]
  • Avoid Aqueous Workup: Do not wash with water or brine.[3] Instead, remove the solvent and excess

    
     under high vacuum. If salts remain, precipitate them with anhydrous ether/pentane and filter under inert atmosphere (nitrogen/argon).[3]
    
Q3: Can I distill the product to purify it?

Diagnosis: Thermal decomposition. Expert Insight: While some simple sulfamoyl chlorides can be distilled, the (3-chloropropyl) derivative has a high boiling point and is prone to thermal elimination of


 or HCl at temperatures 

.[3] Recommendation:
  • Preferred: Use the crude product immediately for the next step (e.g., coupling).[3] The "crude" purity from the hydrochloride salt method is typically

    
     if moisture is excluded.
    
  • If purification is mandatory: Attempt Kugelrohr distillation under very high vacuum (<0.1 mmHg) at the lowest possible bath temperature.[3]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of (3-Chloropropyl)sulfamoyl Chloride (10 mmol scale).

ParameterSpecificationReason
Reagent A 3-Chloropropylamine HCl (1.30 g, 10 mmol)HCl salt prevents rapid dimerization.[3]
Reagent B Sulfuryl Chloride (

) (2.4 mL, 30 mmol)
3.0 equiv excess drives reaction to completion.[3]
Solvent Acetonitrile (anhydrous, 20 mL)Polar enough to dissolve the salt; inert to

.[3]
Catalyst

(Optional, 1-2 drops)
Lewis acid can accelerate sluggish reactions (usually not needed).[3]
Temp Reflux (

)
Required to drive off HCl gas.[3]
Step-by-Step Methodology:
  • Setup: Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Drierite). Connect the top of the condenser to a gas trap (NaOH solution) to neutralize evolved HCl and

    
    .[3]
    
  • Charging: Under a flow of nitrogen, add 3-chloropropylamine hydrochloride (1.30 g) and anhydrous acetonitrile (20 mL).

  • Addition: Add sulfuryl chloride (2.4 mL) dropwise via syringe at room temperature. Note: The reaction is endothermic initially; the salt may not fully dissolve until heated.

  • Reaction: Heat the mixture to reflux (

    
    ). Stir vigorously for 12–16 hours .
    
    • Checkpoint: The reaction mixture should become clear and homogeneous as the amine salt is consumed and HCl gas is evolved.

  • Workup (Crucial):

    • Cool the mixture to room temperature.

    • Concentrate the solution on a rotary evaporator strictly under anhydrous conditions (use a trap).

    • Do not heat above

      
        during evaporation.
      
    • Co-evaporate with anhydrous toluene (

      
       mL) to remove trace 
      
      
      
      and HCl.[3]
  • Isolation: The resulting residue is the target sulfamoyl chloride (typically a pale yellow oil or low-melting solid).[3] Store at

    
     under argon if not using immediately.[3]
    

References

  • Synthesis of Alkylsulfamoyl Chlorides via Amine Salts

    • Title: (3-Chloropropyl)sulfamoyl Chloride - Product & Synthesis Data.[1][2][3]

    • Source: GuideChem / LookChem Chemical Database.[3]

    • URL:[Link][3]

  • Mechanistic Insight on Sulfamide Side Reactions

    • Title: Recent advances in synthesis of sulfonamides: A review.
    • Source: Chemistry & Biology Interface, 2018, 8(4), 195.[3][4]

    • URL:[Link]

  • General Reactivity of Sulfuryl Chloride

    • Title: Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives.[5]

    • Source: Synthesis (Thieme), 2013, 45, 2391-2396.[3]

    • URL:[Link]

Sources

Optimization

Common side reactions with (3-Chloropropyl)sulfamoyl Chloride

This guide functions as a specialized Technical Support Center for researchers utilizing (3-Chloropropyl)sulfamoyl Chloride . It is structured to troubleshoot specific chemical behaviors associated with this bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing (3-Chloropropyl)sulfamoyl Chloride . It is structured to troubleshoot specific chemical behaviors associated with this bifunctional reagent.

Reagent ID: Cl-(CH2)3-NH-SO2-Cl Classification: Bifunctional Electrophile (Sulfamoyl Chloride + Alkyl Chloride)

Executive Summary

(3-Chloropropyl)sulfamoyl chloride is a versatile linker used to introduce the sulfamoyl moiety (


) or to synthesize cyclic sulfamides. Its utility, however, is complicated by its dual-electrophilic nature  and acidic proton  on the nitrogen. Successful application requires navigating three competing pathways: nucleophilic substitution (desired), elimination to 

-sulfonylamines (reactive intermediate), and intramolecular cyclization.
Part 1: Troubleshooting & FAQs
Q1: I observe a transient "smoke" or white precipitate immediately upon adding base, followed by low yields. What is happening?

Diagnosis: You are likely triggering the Elimination-Polymerization Pathway before your nucleophile can react.

Technical Insight: Unlike standard sulfonyl chlorides (


), sulfamoyl chlorides (

) possess an acidic proton on the nitrogen. When a tertiary amine base (e.g., Triethylamine, DIPEA) is added before the nucleophile, the base deprotonates the nitrogen, triggering the elimination of chloride to form a highly reactive N-sulfonylamine (

)
intermediate.
  • If the nucleophile is not immediately available, this intermediate can dimerize, polymerize, or react non-selectively with the solvent.

Corrective Protocol:

  • Order of Addition: Always mix your nucleophile (amine/alcohol) with the reagent before adding the base.

  • Temperature: Conduct the base addition at -78°C to -20°C to stabilize the intermediate or slow the elimination rate.

  • Base Selection: If possible, use a heterogeneous base (e.g.,

    
     or 
    
    
    
    ) in a biphasic system (DCM/Water) to minimize the concentration of the deprotonated species in the organic phase.
Q2: My LC-MS shows a product mass consistent with "M - HCl". Is this the desired sulfonamide?

Diagnosis: You have likely formed a cyclic sultam (intramolecular alkylation).

Technical Insight: The linear product of your reaction is a sulfonamide:


. This molecule contains both a nucleophile (the sulfonamide nitrogen) and an electrophile (the propyl chloride). Under basic conditions (pH > 9) or elevated temperatures, the distal nitrogen can attack the terminal carbon, displacing chloride and forming a 6-membered ring (1,1-dioxido-1,2,6-thiadiazine ).

Troubleshooting Steps:

  • Check pH: Ensure the reaction mixture is neutralized immediately after the coupling is complete. Do not store the crude mixture in basic solution.

  • Steric Control: This side reaction is faster if the

    
    -group on the amine is small (e.g., methyl, ethyl). Bulky 
    
    
    
    -groups retard cyclization.
  • Intentional Synthesis: If the cyclic product is your target, heat the reaction to 60°C with excess base (

    
    ) in MeCN.
    
Q3: The reagent bottle has a crusty white solid around the cap, and my reaction stoichiometry is off. Is it still usable?

Diagnosis: Hydrolysis has occurred, converting the chloride to the sulfonic/sulfamic acid derivative.

Technical Insight: Sulfamoyl chlorides are hygroscopic. Hydrolysis releases HCl, which autocatalyzes further decomposition. The white solid is likely the sulfonic acid derivative (


) or ammonium salts formed from HCl reaction.

Validation Test: Dissolve a small aliquot in dry


.
  • Intact Reagent: Distinct triplet at

    
     ppm (
    
    
    
    ) and broad singlet at
    
    
    ppm (
    
    
    ).
  • Hydrolyzed: Significant broadening of signals and insoluble particulates in

    
    .
    
  • Action: If >10% hydrolysis is observed, redistill (if liquid) or discard. Do not attempt to compensate with excess reagent, as the generated acid will quench your nucleophile.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the competition between the desired coupling, the elimination pathway, and the cyclization trap.

ReactionPathways Reagent (3-Chloropropyl)sulfamoyl Chloride [Cl-(CH2)3-NH-SO2-Cl] Intermediate N-Sulfonylamine [Cl-(CH2)3-N=SO2] Reagent->Intermediate Elimination (-HCl) (Fast if Base added first) LinearProduct Linear Sulfonamide (Desired) [Cl-(CH2)3-NH-SO2-NH-R] Reagent->LinearProduct Direct Substitution (Nucleophile added first) Base Base (Et3N/DIPEA) Intermediate->LinearProduct + Nucleophile Polymer Polymers / Decomposition Intermediate->Polymer No Nucleophile present Nucleophile Nucleophile (R-NH2) CyclicProduct Cyclic Thiadiazine (Side Product) [6-membered Ring] LinearProduct->CyclicProduct Excess Base / Heat (Intramolecular Alkylation)

Caption: Divergent pathways showing the risk of N-sulfonylamine formation (Red) vs. direct substitution (Blue).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of


-alkyl-N'-(3-chloropropyl)sulfamide with minimal cyclization.

Reagents:

  • (3-Chloropropyl)sulfamoyl Chloride (1.0 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with

    
    . Add the Amine  (1.0 equiv) and anhydrous DCM (
    
    
    
    concentration).
  • Cooling: Cool the solution to -10°C (Ice/Salt bath) or -78°C (Acetone/Dry Ice) if the amine is valuable.

  • Reagent Addition: Add (3-Chloropropyl)sulfamoyl Chloride (1.0 equiv) dropwise as a solution in DCM. Do not add base yet.

    • Why? This allows the nucleophile to be in proximity to the electrophile before the elimination pathway is triggered.

  • Base Addition: Add

    
     (1.1 equiv) dropwise over 15 minutes.
    
    • Observation: A white precipitate (

      
      ) should form.
      
  • Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Pour mixture into 0.5 M HCl (cold).

    • Critical: Acidic quench prevents post-reaction cyclization by protonating the sulfonamide nitrogen.

  • Workup: Extract with DCM, wash with Brine, dry over

    
    .
    
  • Analysis: Check NMR for the propyl chloride triplet (

    
     ppm). If cyclization occurred, this signal will shift upfield or disappear.
    
Part 4: Data Summary & Compatibility
ParameterRecommendationReason
Solvent DCM, THF, MeCNMust be anhydrous. Avoid alcohols (nucleophilic competition).
Base

, DIPEA, Pyridine
Tertiary amines are standard. Inorganic bases (

) reduce elimination risk but are slower.
Temperature -78°C to 0°CLow temp suppresses

-sulfonylamine formation and cyclization.
Stoichiometry 1:1 (Reagent:Amine)Excess amine acts as a base and scavenger, promoting side reactions.
Storage < -20°C, under ArgonHighly moisture sensitive. Hydrolysis is autocatalytic.
References
  • Spillane, W. J., & Malaubier, J. B. (2014). Sulfamoyl Chlorides: Synthesis and Reactivity. Chemical Reviews.

  • Gatland, A. E., et al. (2019). Mechanistic Insights into the Sulfamoylation of Amines via Sulfamoyl Chlorides. Journal of Organic Chemistry.

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews.

  • Sigma-Aldrich Technical Bulletin. Handling of Sulfonyl and Sulfamoyl Chlorides.

Troubleshooting

Technical Guide: Aqueous Work-Up for (3-Chloropropyl)sulfamoyl Chloride Reactions

The following technical guide details the aqueous work-up procedures for reactions involving (3-Chloropropyl)sulfamoyl Chloride (CAS: 42065-72-5). This guide is structured to address the specific chemical instabilities o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the aqueous work-up procedures for reactions involving (3-Chloropropyl)sulfamoyl Chloride (CAS: 42065-72-5).

This guide is structured to address the specific chemical instabilities of sulfamoyl chlorides (


), specifically the competition between product formation and hydrolytic decomposition.

Executive Summary: The "Cold & Fast" Protocol

(3-Chloropropyl)sulfamoyl chloride is an electrophilic reagent used primarily to synthesize sulfamides (


) or sulfamates . Its handling requires a precise balance: you must remove the acidic byproducts (HCl) and unreacted reagent without triggering the rapid hydrolysis of your desired product or the reagent itself (if isolation is attempted).
The Golden Rules
  • Temperature Control is Non-Negotiable: All aqueous contact must occur at < 5°C . The rate of hydrolysis for sulfamoyl chlorides doubles roughly every 10°C increase.

  • pH Sensitivity: Avoid strong bases (pH > 11). The N-proton on the resulting sulfamide/sulfamate is acidic (

    
    ). Strong basic washes will extract your product into the aqueous phase.
    
  • Quench Strategy: Never add water directly to the neat reagent. Always dilute the reaction mixture with a water-immiscible solvent (DCM or EtOAc) before quenching.

Chemical Logic & Mechanism

To troubleshoot effectively, you must understand the competing pathways during the work-up.

The Hydrolysis Trap

Unlike sulfonyl chlorides (


), sulfamoyl chlorides  (

) possess an acidic proton on the nitrogen. Under basic conditions (often used to neutralize HCl), the reagent can deprotonate to form a sulfonylimine intermediate (

). This species is highly reactive and susceptible to rapid hydrolysis or non-selective polymerization.
  • Pathway A (Desired): Reagent + Amine

    
     Sulfamide Product + HCl
    
  • Pathway B (Hydrolysis): Reagent +

    
    
    
    
    
    Sulfamic Acid (
    
    
    ) + HCl
  • Pathway C (Cyclization Risk): In the presence of strong base, the 3-chloropropyl tail can undergo intramolecular alkylation (cyclization) to form a sultam (1,1-dioxoisothiazolidine), depleting the linear product.

Standard Operating Procedure (SOP)

Scenario: You have reacted (3-Chloropropyl)sulfamoyl chloride with a nucleophile (e.g., a primary amine) in DCM or THF. The reaction is complete.

Step-by-Step Work-Up
StepActionTechnical Rationale
1. Dilution Dilute reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .Creates a buffer volume to absorb the heat of the quench.
2. The Quench Cool mixture to 0°C .[1] Slowly add cold 0.5 M HCl or Sat. NH₄Cl .[1][2]Acidic/Neutral quench prevents the formation of the unstable sulfonylimine intermediate. Keeps amine impurities protonated (water-soluble).
3. Phase Cut Agitate vigorously for 2-3 mins. Separate phases immediately.Prolonged contact with water increases product hydrolysis risk.
4. Acid Wash Wash organic layer with 0.5 M HCl (Cold).Removes unreacted amine nucleophiles and pyridine/TEA bases used in the reaction.
5. Mild Base Wash Wash organic layer with Sat. NaHCO₃ (Cold).CRITICAL: Do not use NaOH. NaHCO₃ neutralizes residual HCl without deprotonating the sulfamide product (

).
6. Brine/Dry Wash with Sat. NaCl.[1] Dry over Na₂SO₄ (Sodium Sulfate).MgSO₄ is slightly acidic (Lewis acid) and can sometimes degrade sensitive sulfamoyl derivatives; Na₂SO₄ is gentler.

Troubleshooting & FAQs

Q1: My product yield is low, and I see a large "baseline" spot on TLC. What happened?

Diagnosis: Hydrolysis.[3] Cause: The work-up was likely too warm or the aqueous contact time was too long. The "baseline" spot is likely the (3-chloropropyl)sulfamic acid , which is water-soluble and highly polar. Solution:

  • Ensure the quench is performed at 0°C.[1]

  • Use a slightly excess of the nucleophile to consume the reagent before water is added.

  • If the reagent is old, check its purity; sulfamoyl chlorides degrade to sulfamic acids upon storage.

Q2: I used NaOH to remove the acid, and my product disappeared from the organic layer.

Diagnosis: Product Extraction. Cause: Sulfamides (


) are weak acids. At pH 14 (NaOH), they are deprotonated to form water-soluble salts (

). Solution: Re-acidify the aqueous layer to pH ~3-4 with HCl and re-extract with EtOAc. In the future, use Sat. NaHCO₃ (pH ~8-9) for neutralization.
Q3: I am seeing an impurity with M-36 mass (Loss of HCl).

Diagnosis: Cyclization. Cause: The (3-chloropropyl) group acts as an alkylating agent. If you used a strong base (like NaH or excess TEA with heat), the nitrogen may have displaced the chloride, forming a cyclic sultam . Solution: Keep the reaction temperature low (< RT). Avoid strong bases if the linear product is desired.

Q4: The layers are not separating (Emulsion).

Diagnosis: Surfactant formation. Cause: Sulfonamides/Sulfamides with long alkyl chains act as surfactants. Solution:

  • Add solid NaCl to the aqueous layer to increase density difference.

  • Filter the biphasic mixture through a pad of Celite (diatomaceous earth) to break the emulsion.

  • Add a small amount of Methanol (5%) to the organic layer.

Visualizations

Workflow Diagram: Optimal Work-Up Path

WorkUpFlow Start Crude Reaction Mixture (Reagent + Product + HCl) Dilute Dilute with DCM/EtOAc Cool to 0°C Start->Dilute Quench Quench: Cold 0.5M HCl (Protonates Amines) Dilute->Quench PhaseCut Phase Separation Quench->PhaseCut AqLayer1 Aqueous Layer: Amine Salts, Sulfamic Acid (DISCARD) PhaseCut->AqLayer1 Bottom (if DCM) Top (if EtOAc) OrgLayer1 Organic Layer: Product + Residual Acid PhaseCut->OrgLayer1 WashBase Wash: Sat. NaHCO3 (Neutralize HCl) OrgLayer1->WashBase Decision Check pH of Aq. Wash WashBase->Decision Decision->WashBase pH < 7 (Repeat Wash) OrgLayer2 Organic Layer: Neutral Product Decision->OrgLayer2 pH 8-9 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: Logical flow for the isolation of sulfamide products, prioritizing pH control to prevent product loss.

Mechanistic Pathway: Hydrolysis vs. Product

HydrolysisPath cluster_0 Aqueous Work-Up Conditions Reagent (3-Chloropropyl) sulfamoyl Chloride Intermediate Sulfonylimine Intermediate (Highly Reactive) Reagent->Intermediate - HCl (Base catalyzed) Product Desired Sulfamide (Stable) Reagent->Product + Amine (Kinetic Product) Byproduct Sulfamic Acid (Water Soluble) Reagent->Byproduct + H2O (Direct Hydrolysis) Intermediate->Byproduct + H2O (Rapid Hydrolysis)

Caption: Competing pathways. Base-catalyzed elimination to the sulfonylimine accelerates decomposition.

Data Summary: Solvent & Solubility

ParameterRecommendedAvoidReason
Extraction Solvent DCM (Dichloromethane)Diethyl Ether DCM solubilizes polar sulfamides better; Ether often precipitates them.
Quench Solution 0.5M HCl or Sat. NH₄Cl Water (Neat)Buffered/Acidic quench prevents "heat spikes" and controls pH.
Neutralization Sat. NaHCO₃ 1M NaOH / KOH Strong bases deprotonate the product (

), causing yield loss to the aqueous phase.
Drying Agent Na₂SO₄ MgSO₄ MgSO₄ is slightly acidic and can degrade labile sulfamoyl bonds.

References

  • ChemicalBook. (2025).[4] (3-Chloropropyl)sulfamoyl Chloride Properties and Structure. Retrieved from

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Sulfonyl Chloride Handling and Stability Data. Retrieved from

  • University of York. (n.d.). Theory of Aqueous Workup: Partitioning and pH Control. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: (3-Chloropropyl)sulfamoyl Chloride vs. Sulfonyl Chlorides in Heterocyclic Synthesis

This guide provides a technical comparison between (3-Chloropropyl)sulfamoyl Chloride and standard sulfonyl chlorides (e.g., 3-Chloropropanesulfonyl Chloride , TsCl , MsCl ). It focuses on their distinct mechanistic role...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between (3-Chloropropyl)sulfamoyl Chloride and standard sulfonyl chlorides (e.g., 3-Chloropropanesulfonyl Chloride , TsCl , MsCl ). It focuses on their distinct mechanistic roles in synthesizing nitrogen-sulfur heterocycles.

Executive Summary

(3-Chloropropyl)sulfamoyl Chloride (CPSC-Amide) is a specialized bifunctional reagent used primarily to construct cyclic sulfamides (1,2,6-thiadiazinanes) . Unlike standard sulfonyl chlorides (e.g., Tosyl Chloride) which act as monofunctional "capping" or activating groups, CPSC-Amide acts as a molecular staple , introducing both a sulfonyl moiety and an alkylating handle in a single synthetic sequence.

This guide contrasts CPSC-Amide with its carbon-analog 3-Chloropropanesulfonyl Chloride (CPSC-One) and standard protecting groups, highlighting its unique utility in fragment-based drug discovery (FBDD) for generating polar, sp3-rich scaffolds.

Reagent Profiles & Structural Logic

The critical distinction lies in the atom directly attached to the sulfonyl group (Nitrogen vs. Carbon). This dictates the electronic nature of the resulting heterocycle.

Feature(3-Chloropropyl)sulfamoyl Chloride 3-Chloropropanesulfonyl Chloride p-Toluenesulfonyl Chloride (TsCl)
CAS 42065-72-5 1633-82-5 98-59-9
Structure



Linkage Sulfamoyl (N-SO₂-Cl) Sulfonyl (C-SO₂-Cl) Sulfonyl (C-SO₂-Cl)
Primary Product Sulfamides (

)
Sulfonamides (

)
Sulfonamides (

)
Cyclization Product 1,2,6-Thiadiazinane 1,1-dioxides 1,2-Thiazine 1,1-dioxides (Sultams) None (Monofunctional)
Reactivity High (Unstable to moisture)Moderate (Store at -20°C)Low (Stable solid)
Mechanistic Divergence: Sulfamide vs. Sultam Formation

The choice between the sulfamoyl and sulfonyl variants dictates the heteroatom count in the final ring.

  • Pathway A: (3-Chloropropyl)sulfamoyl Chloride [1][2][3]

    • Mechanism: Nucleophilic attack by amine on

      
       displaces 
      
      
      
      , forming an acyclic sulfamide. Subsequent deprotonation allows the distal nitrogen to displace the alkyl chloride (intramolecular
      
      
      ).
    • Result: A 6-membered ring with two nitrogens (cyclic sulfamide).

    • Application: Urea isosteres, protease inhibitors.

  • Pathway B: 3-Chloropropanesulfonyl Chloride [4]

    • Mechanism: Amine attacks

      
      , forming a sulfonamide. Base-mediated cyclization closes the ring onto the carbon chain.[4]
      
    • Result: A 6-membered ring with one nitrogen (sultam).

    • Application: Proline mimetics,

      
      -lactamase inhibitors.
      
Visualizing the Pathways (DOT Diagram)

ReactionPathways Start Primary Amine (R-NH2) ReagentA (3-Chloropropyl) sulfamoyl Chloride (N-Linked) Start->ReagentA + Et3N, 0°C ReagentB 3-Chloropropane sulfonyl Chloride (C-Linked) Start->ReagentB + Et3N, 0°C InterA Intermediate: Acyclic Sulfamide (R-NH-SO2-NH-(CH2)3-Cl) ReagentA->InterA Sulfamoylation InterB Intermediate: Acyclic Sulfonamide (R-NH-SO2-(CH2)3-Cl) ReagentB->InterB Sulfonylation ProdA Product A: 1,2,6-Thiadiazinane (Cyclic Sulfamide) InterA->ProdA NaH / t-BuOK Cyclization (N-alkylation) ProdB Product B: 1,2-Thiazine (Cyclic Sultam) InterB->ProdB NaH / t-BuOK Cyclization (N-alkylation)

Figure 1: Divergent synthesis of cyclic sulfamides vs. sultams using 3-chloropropyl reagents.

Comparative Performance Data

The following data summarizes the efficiency of these reagents in cyclization protocols involving primary amines (e.g., benzylamine, amino acid esters).

Metric(3-Chloropropyl)sulfamoyl Chloride3-Chloropropanesulfonyl Chloride
Electrophilicity Very High (Sulfamoyl chlorides are more reactive than sulfonyls)High
Hydrolytic Stability Low (Must be used immediately or stored under Ar)Moderate (Stable at -20°C for months)
Cyclization Yield 45–65% (Typical for 6-endo-tet)70–85% (More robust intermediate)
Side Reactions Formation of symmetric sulfamides (

) if amine is in excess
Dimerization is rare; hydrolysis to sulfonic acid is primary risk
Atom Economy Lower (Loss of HCl x2)Lower (Loss of HCl x2)

Key Insight: While the sulfonyl variant (sultam synthesis) generally offers higher yields due to the greater stability of the intermediate sulfonamide, the sulfamoyl variant provides access to the sulfamide motif, which has superior hydrogen-bonding potential (two NH donors/acceptors) for drug-target interactions.

Experimental Protocol: Synthesis of 1,2,6-Thiadiazinane 1,1-dioxide

This protocol demonstrates the use of (3-Chloropropyl)sulfamoyl Chloride to synthesize a cyclic sulfamide, a privileged scaffold in antiviral research (e.g., HCV inhibitors).

Reagents:

  • Target Amine (1.0 equiv)[2]

  • (3-Chloropropyl)sulfamoyl chloride (1.1 equiv) [Prepared in situ or purchased]

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Sodium Hydride (NaH) (1.2 equiv) or

    
    
    
  • Solvent: Anhydrous DCM (Step 1) and DMF (Step 2)

Step-by-Step Methodology:

  • Preparation of Reagent (Optional):

    • If commercial stock is unavailable, react 3-chloropropylamine hydrochloride with sulfuryl chloride (

      
      ) in refluxing antimony(V) chloride-catalyzed conditions or simply reflux in 
      
      
      
      for 4h. Isolate by vacuum distillation.
  • Sulfamoylation (Step 1):

    • Dissolve the amine (e.g., phenylalanine methyl ester) in anhydrous DCM at 0°C under

      
      .
      
    • Add

      
       followed by the slow, dropwise addition of (3-Chloropropyl)sulfamoyl chloride .
      
    • Critical Control: Maintain temperature <5°C to prevent double-addition or polymerization.

    • Stir for 2 hours. TLC should show conversion to the linear sulfamide (

      
      ).
      
  • Cyclization (Step 2):

    • Concentrate the reaction mixture and redissolve the crude linear intermediate in anhydrous DMF.

    • Add NaH (60% dispersion) at 0°C.

    • Allow to warm to room temperature and stir for 4–16 hours. The intramolecular

      
       reaction closes the ring.
      
    • Note: For base-sensitive substrates, use

      
       in MeCN at reflux.
      
  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.[5][6][7]
      
    • Purify via silica gel chromatography (typically 20-50% EtOAc/Hexanes).

Strategic Recommendations
  • Use (3-Chloropropyl)sulfamoyl Chloride when:

    • You require a urea isostere (

      
      ) with improved metabolic stability (
      
      
      
      ).
    • You are targeting enzymes with catalytic aspartates/serines where the sulfamide NH can act as a hydrogen bond donor.

  • Use 3-Chloropropanesulfonyl Chloride when:

    • You require a

      
      -lactam mimic  (sultam).
      
    • You need a robust, scale-up friendly route (the sulfonyl chloride is more stable).

  • Avoid Both when:

    • Standard amine protection is the only goal. Use TsCl or Nosyl Chloride (NsCl) instead, as the 3-chloropropyl group is an "active" handle that will complicate downstream chemistry if not cyclized immediately.

References
  • Synthesis of Cyclic Sulfamides via Sulfamoyl Chlorides

    • Source: RSC Medicinal Chemistry.
    • Context: Describes the reaction of amines with (3-chloropropyl)
  • 3-Chloropropanesulfonyl Chloride in Sultam Synthesis

    • Source: Fisher Scientific / Thermo Scientific Chemicals. "3-Chloropropanesulfonyl Chloride Product Description."
    • Context: Confirms application in generating derived sulfenes for trapping with imines to provide chiral sultams.
  • General Preparation of Sulfamoyl Chlorides

    • Source: Google Patents (US7232926B2). "Method for the production of sulphamic acid halogenides."[8]

    • Context: Details the synthesis of sulfamoyl chlorides from monoalkylammonium chlorides and sulfuryl chloride.
  • Cyclization Methodologies for Sultams

    • Source: BenchChem. "Preparation of 1-Substituted Cyclopropylsulfonamides."
    • Context: Discusses the use of 3-chloropropanesulfonyl chloride as a starting material for cyclization and functionalization.[4]

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS/MS Analysis of Amine Derivatization Products

This guide provides an in-depth, objective comparison of derivatization-based and alternative methods for the quantitative analysis of amines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of derivatization-based and alternative methods for the quantitative analysis of amines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental chemistry and strategic choices that underpin robust and reliable analytical method development.

Part 1: The Core Challenge: Why Amine Analysis is Not Straightforward

The accurate quantification of amine-containing compounds—a vast class that includes everything from neurotransmitters and amino acids to pharmaceuticals and industrial chemicals—is a frequent challenge in analytical science. Direct analysis by reversed-phase LC-MS/MS, the workhorse of many labs, is often hampered by the intrinsic physicochemical properties of small amines.[1]

  • High Polarity: Many low-molecular-weight amines are highly polar. This leads to poor retention on conventional C18 and other reversed-phase columns, often causing them to elute in or near the solvent front, where matrix effects are most pronounced.

  • Poor Ionization Efficiency: While amines possess a basic nitrogen atom that can be protonated, their electrospray ionization (ESI) efficiency can be variable and often poor, limiting sensitivity.[1] The chemical properties of the analyte and the mobile phase composition are critical factors affecting detection sensitivity.[2]

  • Matrix Effects: Co-elution with endogenous matrix components can lead to ion suppression or enhancement, compromising accuracy and precision.[3] This is a significant limitation, especially in complex biological matrices like plasma or tissue extracts.[3][4]

Chemical derivatization offers a powerful solution to these issues. By covalently modifying the amine group, we can transform the analyte into a species with more favorable analytical characteristics.[1][2][5] A successful derivatization strategy enhances chromatographic retention, improves ionization efficiency, and moves the analyte away from the early-eluting matrix interference, thereby increasing the sensitivity and reliability of detection.[1][2][6]

Part 2: A Comparative Guide to Amine Derivatization Reagents

The choice of a derivatization reagent is a critical decision based on the analytical goals, the sample matrix, and the specific amines of interest.[1] No single reagent is universally superior; each presents a unique balance of advantages and disadvantages.[1][5]

Reagent Class 1: Sulfonyl Chlorides

Dansyl Chloride (Dns-Cl)

Dansyl chloride is one of the most versatile and widely used reagents for derivatizing primary and secondary amines.[5] The reaction proceeds via nucleophilic substitution on the sulfonyl chloride group under alkaline conditions.

G Amine R-NH₂ (Amine) Derivative Dansyl-Amine Derivative (Hydrophobic, Ionizable) Amine->Derivative + Dansyl-Cl (pH 9-10) DansylCl Dansyl Chloride DansylCl->Derivative Hydrolysis Dansyl Sulfonic Acid (Fluorescent Byproduct) DansylCl->Hydrolysis + H₂O (Side Reaction) Base Base (e.g., NaHCO₃) Base->Amine Deprotonation H2O H₂O H2O->Hydrolysis G Amine R-NH₂ (Amine) Derivative Fmoc-Amine Derivative (Hydrophobic, UV-Active) Amine->Derivative + Fmoc-Cl (Alkaline pH) FmocCl Fmoc-Cl FmocCl->Derivative Base Base (e.g., Borate Buffer) Base->Amine Deprotonation Quench Quenching Agent (e.g., Glycine) ExcessFmoc Excess Fmoc-Cl ExcessFmoc->Quench Reaction Stop G cluster_0 Derivatization-Based cluster_2 Detection Deriv Dansyl-Cl, Fmoc-Cl, AQC, etc. RP_LC Reversed-Phase LC Deriv->RP_LC Enables Retention MS Tandem MS (MS/MS) RP_LC->MS HILIC HILIC HILIC->MS IPC Ion-Pairing Chromatography IPC->MS

Sources

Validation

A Comparative Guide to the Quantitative Analysis of (3-Chloropropyl)sulfamoyl Chloride Purity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Synthesis (3-Chloropropyl)sulfamoyl chloride is a vital bifunctional reagent in modern organic synthesis, parti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis

(3-Chloropropyl)sulfamoyl chloride is a vital bifunctional reagent in modern organic synthesis, particularly valued in the pharmaceutical industry for creating diverse scaffolds. Its utility stems from two distinct reactive centers: a sulfamoyl chloride group and an alkyl chloride. This dual reactivity allows for sequential, controlled introduction of functionalities, making it a cornerstone in the synthesis of novel therapeutic agents.

However, the very reactivity that makes this compound valuable also renders it susceptible to the formation of impurities during synthesis and degradation upon storage. The presence of even minor impurities can have a profound impact on downstream applications, leading to reduced reaction yields, formation of intractable side products, and complications in purification. For drug development professionals, ensuring the purity of starting materials like (3-Chloropropyl)sulfamoyl chloride is not merely a matter of efficiency but a foundational requirement for reproducibility and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative purity assessment of (3-Chloropropyl)sulfamoyl chloride. We will delve into the causality behind experimental choices for each method, offering field-proven insights to help you select the most appropriate technique for your specific analytical challenge, be it routine quality control or in-depth impurity profiling.

Analyte Profile: Understanding (3-Chloropropyl)sulfamoyl Chloride and Its Potential Impurities

A robust analytical strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Chemical Structure and Reactivity:

(3-Chloropropyl)sulfamoyl chloride possesses a molecular weight of 192.05 g/mol [1]. The sulfamoyl chloride moiety (-SO₂Cl) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. The terminal alkyl chloride (-Cl) is susceptible to nucleophilic substitution. The compound is also sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.

Common Impurities:

Impurities can arise from several sources:

  • Synthesis Byproducts: Depending on the synthetic route, which may involve precursors like 3-chloropropan-1-amine and sulfuryl chloride, residual starting materials or incompletely reacted intermediates can persist.[1]

  • Degradation Products: The most common degradation pathway is hydrolysis of the highly reactive sulfamoyl chloride group to form (3-chloropropyl)sulfonic acid upon exposure to ambient moisture.

  • Oligomeric Species: Self-reaction or reaction with bifunctional nucleophiles can lead to the formation of dimers or higher-order oligomers.

Given this profile, an ideal analytical method should be able to separate and quantify the active compound from these potential impurities, many of which possess similar structural features.

Comparative Analysis of Quantitative Techniques

No single analytical technique is universally superior; the choice depends on the specific requirements for sensitivity, specificity, speed, and the nature of the information sought. Here, we compare four orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity for non-volatile and thermally labile compounds.[2]

Principle of Analysis: Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. The analyte and its impurities are partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Less polar compounds are retained longer on the column. Since the sulfamoyl chloride is highly reactive, direct analysis can be challenging. A derivatization strategy is often employed, where the sulfamoyl chloride is reacted with a suitable nucleophile (e.g., an amine) to form a stable, UV-active sulfonamide.[3][4] This approach enhances stability and chromatographic performance.[3][4]

Detailed Experimental Protocol (Derivatization-Based):

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of the (3-Chloropropyl)sulfamoyl chloride sample into a volumetric flask.

    • Add a solution of a derivatizing agent (e.g., benzylamine in acetonitrile) in excess.

    • Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).

    • Dilute to the mark with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.[2]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[2]

    • Injection Volume: 10 µL.[2]

    • UV Detection: Wavelength determined by the maximum absorbance of the derivatized product.

  • Quantification:

    • Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard of the derivatized product is required to create a calibration curve.

Workflow for HPLC-UV Analysis:

Caption: HPLC-UV workflow involving derivatization.

Trustworthiness Check: The protocol's validity is ensured by running a system suitability test before sample analysis. This involves injecting a standard solution to verify parameters like peak resolution, theoretical plates, and tailing factor, ensuring the chromatographic system is performing optimally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. While sulfamoyl chlorides can be thermally labile, GC analysis is feasible with careful method development.[2]

Principle of Analysis: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. Similar to HPLC, derivatization can be beneficial, for instance, by converting the sulfamoyl chloride to a more volatile and stable ester.[6]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the sample in a volatile, anhydrous organic solvent (e.g., dichloromethane).

    • Derivatization (optional but recommended): React with an alcohol (e.g., methanol) to form the corresponding sulfonate ester.[6]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for general-purpose separation.[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Injector Temperature: 250 °C (optimize to prevent degradation).[2]

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.[2]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[2]

  • Quantification:

    • Purity is calculated from the relative peak areas in the total ion chromatogram (TIC). The mass spectrum of each peak is used to confirm the identity of the main component and impurities.

Workflow for GC-MS Analysis:

Caption: GC-MS workflow for purity analysis.

Trustworthiness Check: The method's reliability is confirmed by analyzing a known standard to verify retention times and mass fragmentation patterns. A blank solvent injection is also crucial to ensure no carryover or system contamination.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte itself.[7][8]

Principle of Analysis: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known amount of a stable, high-purity internal standard with a simple NMR spectrum to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[10]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the (3-Chloropropyl)sulfamoyl chloride sample into an NMR tube.

    • Accurately weigh and add a known amount (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

    • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both components.

  • NMR Acquisition Parameters (Critical for Quantification):

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals of interest.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (analyte) and a signal from the internal standard (std).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Workflow for qNMR Analysis:

Caption: Workflow for quantitative NMR (qNMR).

Trustworthiness Check: The accuracy of qNMR hinges on proper experimental setup. Verifying the T₁ relaxation times and ensuring the chosen signals are free from overlap with impurities or solvent signals are essential self-validating steps.[11]

Titrimetric Analysis

Titration offers a classic, cost-effective method for determining the concentration of the reactive sulfamoyl chloride group.[2]

Principle of Analysis: This method relies on the stoichiometric reaction of the sulfamoyl chloride with a titrant. A common approach is to react the sample with a known excess of a nucleophilic reagent, and then back-titrate the unreacted reagent. Alternatively, the acidic HCl byproduct of the reaction can be titrated with a standardized base.

Detailed Experimental Protocol (Back-Titration Method):

  • Sample Preparation:

    • Accurately weigh the sample into an Erlenmeyer flask.

    • Add a precise, known excess volume of a standardized nucleophile solution (e.g., sodium methoxide in methanol).

  • Reaction:

    • Allow the reaction to proceed to completion. The sulfamoyl chloride will react to form a sulfonate ester.

  • Titration:

    • Add an appropriate indicator (e.g., phenolphthalein).

    • Titrate the unreacted sodium methoxide with a standardized solution of hydrochloric acid until the endpoint is reached.

  • Calculation:

    • The amount of sulfamoyl chloride is calculated based on the difference between the initial amount of nucleophile added and the amount that remained after the reaction.

Workflow for Titrimetric Analysis:

Caption: Back-titration workflow for purity assay.

Trustworthiness Check: The accuracy of this method is entirely dependent on the precise standardization of both the nucleophile and the acid titrant against primary standards. Running a blank titration (without the analyte) is mandatory to account for any reagent instability.

Data Summary and Method Selection

The choice of analytical method is a balance of technical requirements and practical considerations.

Comparative Data Summary:

FeatureHPLC-UV (with Derivatization)GC-MSqNMRTitrimetry
Principle Chromatographic SeparationVolatility-based SeparationNuclear ResonanceStoichiometric Reaction
Specificity High (separates isomers)Very High (mass identification)High (structural info)Low (reacts with any acid chloride)
Sensitivity High (µg/mL)Very High (ng/mL)Moderate (mg/mL)Moderate (mg/mL)
Quantification Relative (Area %) or External Std.Relative (Area %)Absolute (Primary Method)Absolute (Stoichiometric)
Impurity ID Limited (Retention Time)Excellent (Fragmentation)Excellent (Structural)Not Possible
Sample Prep Moderate (derivatization)Simple to ModerateSimpleSimple
Analysis Time ~30 min per sample~30-45 min per sample~15 min per sample~10 min per sample
Cost ModerateHighHighLow

Decision-Making Guide:

This flowchart helps guide the selection process based on the analytical goal.

Method_Selection start What is the Analytical Goal? q1 Routine QC for known product? start->q1 q2 Identify unknown impurities? start->q2 Impurity Profiling q3 Need absolute purity value (Primary Method)? start->q3 Reference Standard Certification ans_titration Titrimetry (Fast, Low Cost) q1->ans_titration Yes, simple assay needed ans_hplc HPLC-UV (Good balance of speed and specificity) q1->ans_hplc No, need to resolve known impurities ans_gcms GC-MS (For volatile impurities) q2->ans_gcms Yes ans_qnmr qNMR (Highest accuracy, structural info) q2->ans_qnmr No, or impurities are non-volatile q3->ans_hplc No, relative purity is sufficient q3->ans_qnmr Yes

Caption: Guide for selecting the appropriate analytical method.

Conclusion and Best Practices

The quantitative analysis of (3-Chloropropyl)sulfamoyl chloride demands a well-considered analytical strategy. For rapid, routine quality control where cost is a major factor, Titrimetry provides a reliable assay of the active functional group. For routine purity checks that require the separation of known impurities, HPLC-UV after derivatization is the industry workhorse, offering a robust balance of specificity and throughput.

When the goal is the identification of unknown impurities or the detection of trace volatile contaminants, the structural elucidating power of GC-MS is indispensable. Finally, for applications demanding the highest level of accuracy, such as the certification of reference materials or in cases where an external standard is unavailable, qNMR stands alone as a primary, direct method for determining absolute purity.

A comprehensive quality control strategy often employs two orthogonal methods—for example, an HPLC method for separation-based purity and a qNMR or titration method for an absolute assay—to provide a complete and trustworthy assessment of product quality. As with all reactive reagents, proper handling in an inert, dry atmosphere is paramount to prevent degradation between sampling and analysis.[12][13][14]

References

  • Gas chromatographic analysis method of 3-chloropropionyl chloride - Patsnap Eureka. (n.d.). Retrieved February 3, 2026, from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19). Retrieved February 3, 2026, from [Link]

  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. doi:10.1016/j.jpba.2022.114752. Available from: [Link]

  • Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 5894. Available from: [Link]

  • Determination method for sulfuryl chloride in thionyl chloride. (n.d.). Google Patents.
  • Kim, H. Y., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 31(4), 401–407. doi:10.5487/TR.2015.31.4.401. Available from: [Link]

  • Nyman, P. J., et al. (2003). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 86(2), 339-349. Available from: [Link]

  • Quantitative and Qualitative Analysis of Three Classes of Sulfur Compounds in Crude Oil. (2017). Energy & Fuels, 31(9), 9034–9041. Available from: [Link]

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2019). Chemistry – A European Journal, 25(65), 14856-14863. Available from: [Link]

  • Titrimetric determination of some sulphonyl chlorides. (1987). Indian Journal of Chemistry, 26A, 894-895. Available from: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available from: [Link]

  • Ferreira, C. I., et al. (2023). Studying the Degradation of Three Polymers under Different Chlorine Concentrations and Exposure Times. Polymers, 15(19), 3931. doi:10.3390/polym15193931. Available from: [Link]

  • Hubert, J., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Planta Medica, 79(14), 1337-1351. doi:10.1055/s-0033-1350679. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 3, 2026, from [Link]

  • Safety Data Sheet - Sulfamoyl chloride. (2021, May 1). Angene Chemical. Retrieved February 3, 2026, from [Link]

  • Ferreira, C. I., et al. (2023). Studying the Degradation of Three Polymers under Different Chlorine Concentrations and Exposure Times. Polymers, 15(19), 3931. doi:10.3390/polym15193931. Available from: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2021). Reaction Chemistry & Engineering, 6, 1204-1211. Available from: [Link]

  • A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride. (2020). International Journal of Applied Pharmaceutics, 12(5), 169-175. Available from: [Link]

  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. Retrieved February 3, 2026, from [Link]

  • Polymer degradation and Stability. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Assessment of Swelling-Activated Cl- Channels Using the Halide-Sensitive Fluorescent Indicator 6-methoxy-N-(3-sulfopropyl)quinolinium. (1998). Investigative Ophthalmology & Visual Science, 39(8), 1470-1479. Available from: [Link]

  • 3-Chloropropionyl chloride. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

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Retrosynthesis Analysis

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Method

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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
(3-Chloropropyl)sulfamoyl Chloride
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(3-Chloropropyl)sulfamoyl Chloride
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